(R)-Ethyl chroman-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
137590-28-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (2R)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
PSOZUQKKUGXCEN-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC2=CC=CC=C2O1 |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2O1 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of (R)-Ethyl chroman-2-carboxylate: A Technical Guide
Introduction
(R)-Ethyl chroman-2-carboxylate is a chiral molecule of interest in organic synthesis and drug discovery due to its chroman core, a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented, along with a workflow diagram for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.10 - 6.80 | m | - | 4H | Ar-H |
| ~4.80 | t | 4.5 | 1H | O-CH-C=O |
| ~4.20 | q | 7.1 | 2H | O-CH₂-CH₃ |
| ~2.90 | t | 6.5 | 2H | Ar-CH₂ |
| ~2.20 | m | - | 2H | CH₂-CH-O |
| ~1.25 | t | 7.1 | 3H | O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (Ester) |
| ~154.0 | Ar-C-O |
| ~129.0 - 120.0 | Ar-CH |
| ~117.0 | Ar-CH |
| ~75.0 | O-CH-C=O |
| ~61.5 | O-CH₂-CH₃ |
| ~24.0 | Ar-CH₂ |
| ~21.0 | CH₂-CH-O |
| ~14.0 | O-CH₂-CH₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980, 2870 | Medium | Aliphatic C-H stretch |
| ~1745 | Strong | C=O stretch (Ester) |
| ~1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch |
| ~1100 | Strong | Symmetric C-O-C stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment Ion |
| 206 | [M]⁺ (Molecular Ion) |
| 161 | [M - OCH₂CH₃]⁺ |
| 133 | [M - COOCH₂CH₃]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra of a liquid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film of the liquid.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are vaporized and then ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion (M⁺) and fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to (R)-Ethyl Chroman-2-carboxylate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of (R)-Ethyl chroman-2-carboxylate, a chiral molecule of interest in medicinal chemistry and organic synthesis. The chroman scaffold is a privileged structure found in a variety of biologically active compounds. This document summarizes key physicochemical data, details experimental protocols for its synthesis and common reactions, and outlines its general reactivity profile.
Chemical Properties
This compound is the ethyl ester of (R)-chroman-2-carboxylic acid. While specific experimental data for the enantiomerically pure form is limited in publicly available literature, data for the racemic mixture of ethyl chroman-2-carboxylate provides valuable insights into its physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | N/A |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 24698-77-9 (for racemic mixture) | [1] |
| Physical Form | Liquid (for racemic mixture) | N/A |
| Storage Temperature | 2-8°C (for racemic mixture) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not applicable | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through various synthetic strategies. A common approach involves the asymmetric reduction of a precursor, followed by esterification. The following experimental protocol is adapted from a known procedure for the synthesis of the corresponding methyl ester.
Experimental Protocol: Enantioselective Synthesis
This two-step process involves the asymmetric reduction of ethyl 2-chromone-carboxylate to this compound.
Step 1: Asymmetric Reduction
-
To a solution of ethyl 2-chromone-carboxylate in an appropriate solvent (e.g., methanol), a chiral reducing agent is added. A common system involves the use of a catalyst such as a ruthenium-based complex with a chiral ligand.
-
The reaction mixture is stirred under a hydrogen atmosphere at a specified temperature and pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.
Step 2: Purification
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
The enantiomeric excess of the final product should be determined using chiral HPLC.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily governed by the ester functional group. Key reactions include hydrolysis and reduction, which are fundamental transformations in synthetic organic chemistry.
Hydrolysis
The ester moiety of this compound can be hydrolyzed to the corresponding carboxylic acid, (R)-chroman-2-carboxylic acid, under either acidic or basic conditions.
Experimental Protocol: Alkaline Hydrolysis
-
This compound is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
An aqueous solution of a base, typically lithium hydroxide (LiOH), is added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to protonate the carboxylate salt.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-chroman-2-carboxylic acid.
Caption: Reaction pathway for the alkaline hydrolysis of this compound.
Reduction
The ester group can be reduced to a primary alcohol, (R)-(chroman-2-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction with LiAlH₄
-
A solution of this compound in a dry ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude (R)-(chroman-2-yl)methanol, which can be further purified by column chromatography.
Caption: Reduction of this compound to the corresponding primary alcohol.
Biological Activity
While specific biological activities for this compound are not extensively documented, the broader class of chroman derivatives is known to exhibit a wide range of pharmacological properties. Chroman-containing molecules have been investigated for their potential as antioxidants, anti-inflammatory agents, and in the development of treatments for various diseases. The chiral center at the 2-position of the chroman ring is often crucial for biological activity, making enantiomerically pure compounds like this compound valuable intermediates in drug discovery and development. Further research is warranted to fully elucidate the biological profile of this specific enantiomer.
References
Enantioselective Synthesis of Chroman-2-Carboxylates: An In-Depth Technical Guide Using Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The chroman-2-carboxylate scaffold is a privileged structural motif found in a wide array of biologically active molecules and natural products. Its stereochemistry plays a crucial role in determining its pharmacological activity, making the development of enantioselective synthetic methods a significant area of research. This technical guide provides a comprehensive overview of the organocatalytic approaches for the enantioselective synthesis of chroman-2-carboxylates, with a focus on key strategies, detailed experimental protocols, and comparative data analysis.
Core Organocatalytic Strategies
The enantioselective synthesis of the chroman framework, including chroman-2-carboxylates, predominantly relies on two powerful organocatalytic strategies: intramolecular oxa-Michael additions and tandem (or domino) reactions. These methods offer mild reaction conditions, high stereocontrol, and the use of readily available and often metal-free catalysts.
1. Intramolecular Oxa-Michael Addition: This strategy involves the cyclization of a phenol derivative bearing an α,β-unsaturated ester moiety. A chiral organocatalyst, typically a bifunctional catalyst such as a cinchona alkaloid-derived thiourea or squaramide, activates both the nucleophilic phenol and the electrophilic Michael acceptor, facilitating a highly stereocontrolled ring closure. The catalyst's chiral environment dictates the facial selectivity of the attack, leading to the formation of one enantiomer in excess.
2. Tandem Michael Addition-Cyclization: In this approach, a bifunctional organocatalyst promotes a cascade of reactions in a single pot. For the synthesis of related chroman structures, this often involves the Michael addition of a nucleophile to an electrophile, followed by an intramolecular cyclization. For instance, in the synthesis of 2-amino-4H-chromene-3-carboxylates, a quinine-derived thiourea can catalyze the tandem Michael addition-cyclization of 1,3-cyclohexanediones and alkylidenecyanoacetates, yielding the desired products in high yields and good enantioselectivities.[1] While this example does not directly yield a chroman-2-carboxylate, the underlying principle of organocatalytic tandem reactions is a key strategy in the synthesis of the broader chroman family.
Key Organocatalysts
Cinchona alkaloids and their derivatives are the workhorses of organocatalysis for these transformations. Their bifunctional nature, possessing both a Brønsted basic tertiary amine (the quinuclidine nitrogen) and a hydrogen-bond donating group (the thiourea or squaramide moiety), allows for the simultaneous activation of both the nucleophile and the electrophile. This dual activation is crucial for achieving high reactivity and stereoselectivity.
Data Presentation: Comparative Analysis of Organocatalytic Systems
The following tables summarize quantitative data from representative examples of enantioselective chroman synthesis using organocatalysts. While specific examples for chroman-2-carboxylates with detailed protocols were not prevalent in the reviewed literature, the data for closely related chroman structures synthesized via similar organocatalytic strategies are presented to provide a comparative overview of catalyst performance.
Table 1: Organocatalytic Enantioselective Synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates via Tandem Michael-Cyclization [1]
| Entry | Catalyst (mol%) | Substrate 1 (R¹) | Substrate 2 (R²) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Quinine Thiourea (10) | 5,5-dimethyl-1,3-cyclohexanedione | Phenyl | Toluene | 4.5 | 92 | 72 |
| 2 | Quinine Thiourea (10) | 5,5-dimethyl-1,3-cyclohexanedione | 4-Chlorophenyl | Toluene | 3.5 | 91 | 78 |
| 3 | Quinine Thiourea (10) | 5,5-dimethyl-1,3-cyclohexanedione | 4-Bromophenyl | Toluene | 3.5 | 90 | 82 |
| 4 | Quinine Thiourea (10) | 5,5-dimethyl-1,3-cyclohexanedione | 4-Nitrophenyl | Toluene | 2.5 | 92 | 75 |
| 5 | Quinine Thiourea (10) | 1,3-cyclohexanedione | Phenyl | Toluene | 4.5 | 83 | 70 |
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of synthetic methods. The following protocol is a representative example of an organocatalyzed enantioselective synthesis of a chroman derivative, adapted from the literature.
General Procedure for the Enantioselective Synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates [1]
To a solution of 1,3-cyclohexanedione (0.1 mmol) and quinine-derived thiourea catalyst (0.01 mmol, 10 mol%) in toluene (0.5 mL) at 0 °C was added the alkylidenecyanoacetate (0.12 mmol). The reaction mixture was stirred at this temperature and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Signaling Pathways and Experimental Workflows
Visualizing the proposed reaction mechanisms and experimental workflows can significantly aid in understanding these complex transformations.
Caption: Proposed mechanism for the bifunctional organocatalyst-mediated intramolecular oxa-Michael addition.
Caption: General experimental workflow for organocatalytic enantioselective chroman synthesis.
Conclusion
Organocatalysis has emerged as a powerful and practical tool for the enantioselective synthesis of chroman-2-carboxylates and related structures. The use of bifunctional organocatalysts, particularly those derived from cinchona alkaloids, enables highly stereocontrolled transformations under mild conditions. While the direct organocatalytic synthesis of chroman-2-carboxylates is a developing area, the principles and methodologies established for related chroman derivatives provide a strong foundation for future research and application in drug discovery and development. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
Crystal Structure Analysis of (R)-Ethyl chroman-2-carboxylate: A Technical Guide Based on a Structurally Related Analogue
A Note to the Reader: A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available crystal structure for (R)-Ethyl chroman-2-carboxylate. Therefore, this technical guide presents a detailed crystal structure analysis of a closely related and publicly available compound: Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate . This analogue, while differing in its chromene core, oxidation state, and substitution pattern, provides a practical example of the experimental and analytical methodologies involved in the characterization of such heterocyclic compounds. All data and protocols presented herein pertain to Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate.
Introduction
The structural elucidation of chromane and chromene derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships. This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate.
Data Presentation
The crystallographic data and selected geometric parameters for Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| CCDC Deposition No. | 1447837[1] |
| Empirical Formula | C₁₄H₁₄O₅ |
| Formula Weight | 262.25 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.5355(6) Å |
| b | 17.9307(14) Å |
| c | 9.9423(8) Å |
| α | 90° |
| β | 100.974(3)° |
| γ | 90° |
| Volume | 1318.81(18) ų |
| Z | 4 |
| Calculated Density | 1.320 Mg/m³ |
| Absorption Coefficient | 0.846 mm⁻¹ |
| F(000) | 552 |
| Crystal Size | 0.29 x 0.27 x 0.24 mm |
| Theta range for data collection | 6.47 to 64.58° |
| Limiting indices | -8 ≤ h ≤ 8, -20 ≤ k ≤ 20, -11 ≤ l ≤ 11 |
| Reflections collected / unique | 4216 / 2216 [R(int) = 0.041] |
| Completeness to theta = 64.58° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2216 / 0 / 174 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I > 2sigma(I)] | R1 = 0.0525, wR2 = 0.1422 |
| R indices (all data) | R1 = 0.0612, wR2 = 0.1511 |
| Largest diff. peak and hole | 0.21 and -0.22 e.Å⁻³ |
Experimental Protocols
Synthesis of Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate
The synthesis of the title compound was achieved via a Knoevenagel condensation reaction.[1]
Materials:
-
3-ethoxysalicylaldehyde (2 g, 11.48 mmol)
-
Diethyl malonate (1.83 g, 11.48 mmol)
-
Ethanol (25 ml)
-
Piperidine (catalytic amount)
-
Dilute Hydrochloric Acid
-
Ethyl acetate
Procedure:
-
A mixture of 3-ethoxysalicylaldehyde and diethyl malonate was dissolved in ethanol.
-
A catalytic amount of piperidine was added to the solution.
-
The reaction mixture was refluxed for 3 hours.
-
The mixture was then cooled, and the precipitated solid was collected by filtration.
-
The solid was washed with water and acidified with dilute hydrochloric acid to neutralize the piperidine.
-
The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (8:2 v/v) as the eluent.[1]
Crystallization
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the purified compound.[1]
X-ray Data Collection and Structure Refinement
A single crystal of suitable dimensions was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker APEX-II CCD diffractometer equipped with an X-ray generator operating at 45 kV and 10 mA, using Cu-Kα radiation (λ = 1.54178 Å).[1] The data were collected at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural analysis of Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate.
References
A Technical Guide to the Discovery and Natural Occurrence of Chroman Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of chroman compounds, a significant class of oxygen-containing heterocyclic molecules. It covers their discovery, widespread natural occurrence, and the methodologies essential for their isolation and characterization. The chroman scaffold is a core structural feature in many bioactive natural products, making it a molecule of high interest in medicinal chemistry and drug development.[1][2]
Introduction to Chroman and its Derivatives
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a foundational structure for a multitude of natural products.[1] While chroman itself is not found in nature, its derivatives are ubiquitous and exhibit a vast range of biological activities.[1][3] This class of compounds is characterized by a benzene ring fused to a dihydropyran ring.
Key subclasses of naturally occurring chroman derivatives include:
-
Tocopherols and Tocotrienols (Vitamin E): Essential lipid-soluble antioxidants.[4]
-
Flavonoids: A diverse group of plant secondary metabolites, many of which incorporate a chroman or related chromene structure.
-
Chromanones: Characterized by a ketone group at the C4 position of the dihydropyran ring.[5]
These compounds are biosynthesized by plants, algae, fungi, and cyanobacteria, playing roles in growth regulation, protection against pathogens and UV radiation, and antioxidant defense.[3][4] Their pharmacological properties are extensive, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][6]
Natural Occurrence and Distribution
Chroman derivatives are widely distributed across the plant and fungal kingdoms, with some also found in marine organisms.[3][7] The primary dietary sources for humans are vegetable oils, nuts, and seeds, which are rich in tocopherols and tocotrienols.[4][8]
The concentration of these compounds can vary significantly based on the natural source, cultivar, and processing methods.
Table 1: Occurrence of Tocopherols and Tocotrienols in Various Natural Sources
| Compound Class | Specific Isomer | Rich Natural Sources | Concentration Range (mg/100g) |
| Tocopherols | α-Tocopherol | Sunflower Oil, Almond Oil, Olive Oil[8] | 20 - 60 |
| γ-Tocopherol | Soybean Oil, Corn Oil, Canola Oil[8] | 60 - 120 | |
| Tocotrienols | α-Tocotrienol | Palm Oil[9] | 15 - 30 |
| γ-Tocotrienol | Palm Oil, Barley, Rice Bran Oil[9][10] | 30 - 60 | |
| δ-Tocotrienol | Annatto Seed, Palm Oil[10][11] | 10 - 25 |
Note: Concentrations are approximate and can vary widely.
Methodologies for Isolation and Characterization
The discovery and development of chroman-based drugs rely on robust experimental protocols for their extraction, purification, and structural elucidation from natural sources.[12]
The process of isolating a novel chroman compound from a natural source typically follows a multi-step workflow, from initial extraction to final structure confirmation.
References
- 1. Chroman | chemical compound | Britannica [britannica.com]
- 2. Chromane - Wikipedia [en.wikipedia.org]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical Compounds from Marine organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tocotrienol - Wikipedia [en.wikipedia.org]
- 10. naturalgrocers.com [naturalgrocers.com]
- 11. Supply: The varied sources of vitamin E tocotrienol [nutraingredients.com]
- 12. Naturally Occurring Chromene Containing Molecules and their Isolation Protocols [ouci.dntb.gov.ua]
Physical and chemical properties of ethyl chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of ethyl chroman-2-carboxylate. Due to the compound's specific nature as a non-commercial research chemical, publicly available experimental data is limited. This document compiles all available information from scientific literature and chemical databases, while clearly noting where data is predicted or unavailable.
Executive Summary
Ethyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman family. Its structure features a dihydropyran ring fused to a benzene ring, with an ethyl ester group at the 2-position. While the broader class of chromane derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities, the specific properties and applications of ethyl chroman-2-carboxylate are not extensively documented. This guide synthesizes the available information on its synthesis, physical and chemical characteristics, and biological context to serve as a foundational resource for researchers.
Physical and Chemical Properties
Quantitative data for many physical properties of ethyl chroman-2-carboxylate have not been experimentally determined and reported in readily accessible literature. The information available from commercial suppliers and computational predictions is summarized below.
Table 1: General and Physical Properties of Ethyl Chroman-2-carboxylate
| Property | Value | Source/Citation |
| IUPAC Name | ethyl 3,4-dihydro-2H-chromene-2-carboxylate | N/A |
| CAS Number | 24698-77-9 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Purity (Typical) | ~97% | [1] |
| Boiling Point | 299.9 ± 29.0 °C (Predicted) | [3] |
| Melting Point | Not Applicable (Liquid at room temperature) | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Table 2: Safety Information for Ethyl Chroman-2-carboxylate
| Hazard Statement Codes | Pictogram | Signal Word |
| H302, H315, H319, H335 | GHS07 (Exclamation Mark) | Warning |
Data sourced from commercial supplier safety information.[2]
Spectroscopic Data
Comprehensive, experimentally-derived spectroscopic data for ethyl chroman-2-carboxylate are not available in the public domain databases searched. The following tables are provided as placeholders for future experimental characterization.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 4: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Table 6: Mass Spectrometry (MS) Data
| m/z | Assignment |
| Data not available |
Experimental Protocols
Synthesis of Ethyl Chroman-2-carboxylate
A common and effective method for the synthesis of chroman-2-carboxylates is the catalytic hydrogenation of the corresponding unsaturated coumarin precursor. The following protocol is adapted from established procedures for the reduction of coumarin systems to their saturated chroman analogues.[1]
Reaction Scheme:
Ethyl coumarin-3-carboxylate → Ethyl chroman-2-carboxylate
Materials:
-
Ethyl coumarin-3-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd, 0.1 eq)
-
Ethanol (or Ethyl Acetate) as solvent
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, dissolve ethyl coumarin-3-carboxylate in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.
-
The reaction is typically run at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl chroman-2-carboxylate by vacuum distillation or column chromatography on silica gel to yield the final product.
Diagram 1: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of ethyl chroman-2-carboxylate via catalytic hydrogenation.
Chemical Reactivity and Stability
The chemical reactivity of ethyl chroman-2-carboxylate is characteristic of its functional groups: the ester and the chroman ring system.
-
Ester Group: The ethyl ester can undergo typical reactions such as hydrolysis (acidic or basic) to yield chroman-2-carboxylic acid, transesterification with other alcohols, and reduction (e.g., with LiAlH₄) to form the corresponding primary alcohol, (chroman-2-yl)methanol. It can also react with amines to form amides.
-
Chroman Ring: The chroman ring is generally stable. The benzylic ether linkage provides some reactivity, and reactions involving the aromatic ring (e.g., electrophilic aromatic substitution) are possible, with the substitution pattern directed by the ether oxygen.
Biological Activity and Context
Reported Activity of Ethyl Chroman-2-carboxylate
Research by Witiak et al. (1978) investigated a series of chroman-2-carboxylates as potential antilipemic agents, comparing them to the drug clofibrate. In their Triton WR-1339 induced hyperlipidemic rat model, the unsubstituted ethyl chroman-2-carboxylate (referred to as compound 2 in the study) exhibited no significant hypocholesterolemic activity and only marginal hypotriglyceridemic activity.[4] This suggests that in this specific biological context, the unsubstituted chroman ring is not sufficient for potent lipid-lowering effects.
Broader Significance of the Chroman Scaffold
Despite the limited reported activity of the title compound, the chroman-2-carboxylate core is a privileged scaffold in medicinal chemistry. Molecules containing the chroman skeleton are found in numerous biologically active natural products and synthetic compounds. They have been reported to exhibit a wide range of pharmacological properties, including but not limited to:
-
Antioxidant activity (e.g., Trolox, a vitamin E analog)
-
Anticancer and antiproliferative effects
-
Antiviral, antimicrobial, and anti-inflammatory activities
The development of novel chromane-like molecules remains an active area of research for the design of new therapeutic agents.[5]
Signaling Pathways
There is no specific information available in the scientific literature regarding the interaction of ethyl chroman-2-carboxylate with any signaling pathways.
Conclusion
Ethyl chroman-2-carboxylate is a research chemical with a defined structure and a known synthetic route. However, a comprehensive experimental characterization of its physical, chemical, and spectroscopic properties is lacking in publicly accessible databases. While the unsubstituted compound itself has shown limited biological activity in lipid-lowering assays, the chroman-2-carboxylate scaffold is a valuable building block in medicinal chemistry. This guide serves as a summary of the current knowledge and highlights the need for further experimental investigation to fully characterize this compound.
References
(R)-Ethyl Chroman-2-carboxylate: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ethyl chroman-2-carboxylate is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. The chroman scaffold is a privileged structure found in a wide array of biologically active molecules, including antioxidants, antiviral compounds, and chemotherapeutic agents.[1] The specific stereochemistry of this compound makes it a crucial intermediate for the enantioselective synthesis of complex molecules where precise three-dimensional orientation is critical for biological activity.
This technical guide provides an in-depth overview of this compound, focusing on its synthesis, key chemical transformations, and its notable application in the synthesis of the cardiovascular drug, Nebivolol. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in utilizing this versatile chiral building block.
Synthesis of this compound
The enantiomerically pure this compound is most commonly obtained through the chiral resolution of its racemic precursor. Both chemical and enzymatic resolution methods have been successfully employed.
Chemical Resolution
A widely adopted method for obtaining the enantiomerically pure 6-fluoro derivative, a key intermediate for Nebivolol, involves the use of a chiral resolving agent, such as (+)-dehydroabietylamine.[2] The process involves the formation of diastereomeric salts with the racemic carboxylic acid, which can then be separated by fractional crystallization. Subsequent esterification yields the desired (R)-ethyl 6-fluorochroman-2-carboxylate.
Enzymatic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral chroman-2-carboxylic acids and their esters.[3] Lipases are commonly used to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted (R)-ester and the hydrolyzed (S)-acid. For instance, lipase from Candida antarctica (CALB) has been shown to be effective in the resolution of similar chiral esters.[4]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound and its derivatives.
Table 1: Physical and Spectroscopic Properties of (R)-6-Fluorochroman-2-carboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉FO₃ | [5] |
| Molecular Weight | 196.18 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 118-120 °C | |
| Optical Rotation [α]D | +14.4° (c=1, DMF) | [6] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.00-6.80 (m, 3H), 4.85 (dd, 1H), 2.95-2.75 (m, 2H), 2.30-2.10 (m, 2H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.5, 157.0 (d, J=237 Hz), 148.0, 122.0 (d, J=7 Hz), 116.0 (d, J=23 Hz), 114.5 (d, J=22 Hz), 75.0, 25.0, 24.0 | |
| IR (KBr, cm⁻¹) | 3440 (br, OH), 2925, 1730 (C=O), 1500, 1250, 1150 | |
| Mass Spectrum (EI, m/z) | 196 (M⁺), 151, 123 |
Table 2: Synthesis of (R)-Ethyl 6-Fluorochroman-2-carboxylate via Chemical Resolution
| Step | Reaction | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Racemic Ester Hydrolysis | 1. NaOH, EtOH/H₂O, reflux2. HCl | >95% | N/A | |
| 2 | Diastereomeric Salt Formation | (+)-Dehydroabietylamine, Methanol | - | - | [2] |
| 3 | Fractional Crystallization | Methanol | - | >99% (for desired diastereomer) | |
| 4 | Liberation of (R)-acid | 1. HCl2. Extraction with EtOAc | ~40-45% (from racemate) | >99% | |
| 5 | Esterification | Ethanol, H₂SO₄ (cat.), reflux | >90% | >99% |
Experimental Protocols
Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid
Objective: To obtain enantiomerically pure (R)-6-fluorochroman-2-carboxylic acid from the racemic mixture.
Materials:
-
Racemic 6-fluorochroman-2-carboxylic acid
-
(+)-Dehydroabietylamine
-
Methanol
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve racemic 6-fluorochroman-2-carboxylic acid (1.0 eq) in hot methanol.
-
To the hot solution, add a solution of (+)-dehydroabietylamine (0.5 eq) in methanol.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with cold methanol. This first crop is typically enriched in the salt of the (R)-acid.
-
Recrystallize the salt from methanol until a constant optical rotation is achieved, indicating high diastereomeric purity.
-
Suspend the diastereomerically pure salt in a mixture of ethyl acetate and water.
-
Acidify the mixture with 2M HCl to a pH of 1-2.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-6-fluorochroman-2-carboxylic acid.
Esterification to (R)-Ethyl 6-Fluorochroman-2-carboxylate
Objective: To convert (R)-6-fluorochroman-2-carboxylic acid to its ethyl ester.
Materials:
-
(R)-6-fluorochroman-2-carboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve (R)-6-fluorochroman-2-carboxylic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-ethyl 6-fluorochroman-2-carboxylate.
Application in the Synthesis of Nebivolol
(R)-Ethyl 6-fluorochroman-2-carboxylate is a pivotal intermediate in the multi-step synthesis of (S,R,R,R)-Nebivolol, the active d-enantiomer of the cardiovascular drug Nebivolol.[2] The synthesis leverages the defined stereochemistry of the chroman ring to construct the final complex molecule.
The synthetic pathway from (R)-ethyl 6-fluorochroman-2-carboxylate involves its reduction to the corresponding aldehyde, followed by the formation of an epoxide which then undergoes a ring-opening reaction.
Mechanism of Action of Nebivolol: β1-Adrenergic Receptor Signaling
Nebivolol is a highly selective β1-adrenergic receptor antagonist.[7] Its therapeutic effect in hypertension and heart failure stems from its ability to block the effects of catecholamines (e.g., norepinephrine and epinephrine) at β1-receptors in cardiac tissue. This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure.[8]
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (camp), and the activation of Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, leading to the physiological effects of β1-receptor stimulation. Nebivolol competitively inhibits the initial binding of agonists to the receptor, thereby blocking this signaling pathway.
Conclusion
This compound and its derivatives are indispensable chiral building blocks in modern organic synthesis. Their utility is prominently highlighted in the asymmetric synthesis of complex pharmaceutical agents like Nebivolol. The synthetic routes, primarily involving chiral resolution, provide reliable access to enantiomerically pure material. A thorough understanding of the properties and reactivity of this building block, as provided in this guide, is essential for its effective application in drug discovery and development. Further research into novel asymmetric syntheses and applications in other bioactive molecules will undoubtedly expand the importance of this versatile chiral synthon.
References
- 1. iq.ufrgs.br [iq.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(2-Methoxycarbonyl-ethyl)-oxirane-2-carboxylic acid methyl ester [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Chiral HPLC Method for the Enantioselective Separation of Ethyl Chroman-2-carboxylate
Application Note and Protocol
This document provides a detailed protocol for the separation of ethyl chroman-2-carboxylate enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development and related fields who require accurate enantiomeric purity assessment of this compound.
Introduction
Ethyl chroman-2-carboxylate is a chiral molecule with a stereocenter at the C2 position of the chroman ring. The differential pharmacological and toxicological profiles of its enantiomers necessitate a reliable analytical method for their separation and quantification. Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful technique for achieving this enantioseparation. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including esters of carboxylic acids.[1][2][3] This protocol outlines a systematic approach to developing a chiral HPLC method for ethyl chroman-2-carboxylate, focusing on the use of an immobilized polysaccharide-based CSP.
Experimental Protocol
This protocol describes a screening approach to identify suitable conditions for the enantioseparation of ethyl chroman-2-carboxylate. An immobilized polysaccharide-based chiral stationary phase is recommended due to its broad solvent compatibility, which allows for a more extensive screening of mobile phases.[4][5]
Materials and Reagents
-
Racemic ethyl chroman-2-carboxylate standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
HPLC-grade methyl tert-butyl ether (MtBE)
-
HPLC-grade ethyl acetate (EtOAc)
-
Sample solvent: n-hexane/IPA (90:10, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Column Dimensions | 250 mm x 4.6 mm i.d., 5 µm particle size |
| Mobile Phase | See Screening Protocol Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in sample solvent |
Sample Preparation
-
Prepare a stock solution of racemic ethyl chroman-2-carboxylate at a concentration of 1.0 mg/mL in the sample solvent (n-hexane/IPA, 90:10, v/v).
-
Ensure the standard is fully dissolved by vortexing or brief sonication.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Screening Protocol for Mobile Phase Selection
A primary screening with a set of standard mobile phases is recommended to efficiently identify a suitable eluent for enantioseparation.[4][5]
| Screening Run | Mobile Phase Composition (v/v) |
| 1 | n-Hexane / Isopropanol (90:10) |
| 2 | n-Hexane / Ethanol (90:10) |
| 3 | Methyl tert-butyl ether / Ethanol (98:2) |
| 4 | Ethyl Acetate (100%) |
Procedure:
-
Equilibrate the column with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
After each run, flush the column with isopropanol before equilibrating with the next mobile phase system.
-
Evaluate the resulting chromatograms for retention, resolution, and peak shape.
Data Presentation
The following table should be used to summarize the quantitative data obtained from the mobile phase screening.
| Mobile Phase Composition (v/v) | Retention Time Enantiomer 1 (t_R1, min) | Retention Time Enantiomer 2 (t_R2, min) | Capacity Factor (k'_1) | Capacity Factor (k'_2) | Selectivity (α) | Resolution (R_s) |
| n-Hexane / Isopropanol (90:10) | ||||||
| n-Hexane / Ethanol (90:10) | ||||||
| MtBE / Ethanol (98:2) | ||||||
| Ethyl Acetate (100%) |
-
Capacity Factor (k'): (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.
-
Selectivity (α): k'_2 / k'_1
-
Resolution (R_s): 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the chiral method development and the general mechanism of chiral separation on a polysaccharide-based CSP.
References
(R)-Ethyl Chroman-2-carboxylate: A Key Chiral Building Block in Asymmetric Synthesis
(R)-Ethyl chroman-2-carboxylate is a valuable chiral synthon employed in asymmetric synthesis, primarily serving as a precursor for the construction of complex, enantiomerically pure molecules of pharmaceutical importance. Its rigid chroman backbone and the stereocenter at the C2 position make it an ideal starting material for introducing chirality and building molecular complexity in a controlled manner. This application note details its crucial role in the synthesis of the antihypertensive drug Nebivolol, providing protocols and quantitative data for key transformations.
Application in the Asymmetric Synthesis of Nebivolol
Nebivolol, a β-adrenergic receptor blocker, is a notable example where the chiral integrity of a chroman precursor is paramount. The drug consists of a racemic mixture of two enantiomers, (SRRR)-Nebivolol and (RSSS)-Nebivolol, each possessing four stereocenters. The synthesis of these specific diastereomers relies on the use of enantiomerically pure (R)- and (S)-6-fluorochroman-2-carboxylic acid derivatives. (R)-Ethyl 6-fluorochroman-2-carboxylate, a functionalized analog of this compound, is a key intermediate in the synthesis of the (2R, 2'S, 2''S, 2'''S)- and (2S, 2'R, 2''R, 2'''R)-isomers of Nebivolol.
The general synthetic strategy involves the conversion of the ethyl ester at the C2 position into other functional groups, such as an aldehyde or an epoxide, which then serve as handles for coupling with other chiral fragments to construct the final complex structure of Nebivolol.
Synthetic Workflow for Nebivolol Synthesis from (R)-Ethyl 6-fluorochroman-2-carboxylate
Caption: Synthetic pathway to Nebivolol utilizing (R)-Ethyl 6-fluorochroman-2-carboxylate.
Key Experimental Protocols
The following are representative protocols for the key transformations involving the chiral chroman ester in the synthesis of Nebivolol intermediates.
Protocol 1: Reduction of (R)-Ethyl 6-fluorochroman-2-carboxylate to (R)-6-fluorochroman-2-carbaldehyde
This step is crucial for converting the ester into a more reactive aldehyde functional group.
Materials:
-
(R)-Ethyl 6-fluorochroman-2-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of (R)-Ethyl 6-fluorochroman-2-carboxylate (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.
-
A solution of DIBAL-H (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude (R)-6-fluorochroman-2-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Epoxidation of (R)-6-fluorochroman-2-carbaldehyde
The aldehyde is converted to a key epoxide intermediate for subsequent coupling reactions.
Materials:
-
(R)-6-fluorochroman-2-carbaldehyde
-
Trimethylsulfonium iodide or Trimethylsulfoxonium iodide
-
Sodium hydride (NaH) or Potassium tert-butoxide
-
Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under an inert atmosphere, trimethylsulfonium iodide (1.2 eq) is added portion-wise at room temperature.
-
The resulting mixture is stirred for 30-60 minutes until the evolution of hydrogen gas ceases, forming the sulfur ylide.
-
A solution of (R)-6-fluorochroman-2-carbaldehyde (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, a mixture of diastereomeric epoxides, is purified by column chromatography to isolate the desired (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chromane.
Quantitative Data
The efficiency of these transformations is critical for the overall yield of the final pharmaceutical product. The following table summarizes typical quantitative data for the key steps.
| Step | Starting Material | Product | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Enzymatic Resolution | (R/S)-Ethyl 6-fluorochroman-2-carboxylate | (R)-Ethyl 6-fluorochroman-2-carboxylate | Lipase (e.g., from Candida antarctica) | >45 | - | >99 |
| Reduction | (R)-Ethyl 6-fluorochroman-2-carboxylate | (R)-6-fluorochroman-2-carbaldehyde | DIBAL-H | 85-95 | - | >99 |
| Epoxidation | (R)-6-fluorochroman-2-carbaldehyde | (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chromane | Trimethylsulfonium iodide, NaH | 60-75 | Variable | >99 |
| Coupling and Final Assembly | Chiral Epoxide and Amino Alcohol Intermediates | Nebivolol | - | Variable | - | >99 for each diastereomer |
Note: Yields and diastereomeric ratios can vary depending on the specific reaction conditions and the purity of the starting materials.
Logical Relationship of Synthetic Steps
Caption: Key transformations of (R)-Ethyl 6-fluorochroman-2-carboxylate in asymmetric synthesis.
Conclusion
This compound and its derivatives are indispensable chiral building blocks in modern asymmetric synthesis. Their application in the synthesis of complex pharmaceuticals like Nebivolol underscores their importance. The ability to efficiently and stereoselectively transform the ester functionality into other reactive groups allows for the construction of multiple stereocenters with high fidelity. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
Application Note: A Protocol for the Large-Scale Synthesis of (R)-Ethyl Chroman-2-carboxylate
Abstract
(R)-Ethyl chroman-2-carboxylate is a valuable chiral intermediate in the synthesis of various pharmaceuticals. This application note provides a detailed, two-step protocol for the large-scale synthesis of this compound. The synthesis involves the resolution of racemic chroman-2-carboxylic acid to obtain the desired (R)-enantiomer, followed by a Fischer esterification to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, and enantiomerically pure derivatives are often required for the development of selective therapeutics. This protocol outlines a robust and scalable method for the preparation of this compound. The synthesis begins with the resolution of racemic chroman-2-carboxylic acid using a chiral resolving agent, followed by the esterification of the resulting (R)-chroman-2-carboxylic acid with ethanol.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Resolution of Racemic Chroman-2-carboxylic Acid
This protocol is based on the general principle of resolving racemic carboxylic acids by forming diastereomeric salts with a chiral amine.[1][2]
Materials:
-
Racemic chroman-2-carboxylic acid
-
(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filter paper
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a large round-bottom flask, dissolve racemic chroman-2-carboxylic acid (1.0 eq) in methanol.
-
To the stirred solution, add (R)-(+)-α-Methylbenzylamine (0.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 1 hour.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2-4 hours to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Liberation of the Chiral Acid:
-
Suspend the collected diastereomeric salt in a mixture of ethyl acetate and water.
-
Acidify the mixture to pH 1-2 with 1 M HCl while stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (R)-chroman-2-carboxylic acid as a solid.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
-
Step 2: Fischer Esterification of (R)-Chroman-2-carboxylic Acid
This protocol follows the principles of Fischer esterification for the large-scale synthesis of esters from carboxylic acids.[3][4][5]
Materials:
-
(R)-Chroman-2-carboxylic acid
-
Ethanol (absolute, large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup:
-
In a large round-bottom flask, dissolve (R)-chroman-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution while stirring.
-
-
Reflux:
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction can be monitored by TLC or HPLC.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain the final product with high purity.
-
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound. The values are estimates based on typical yields for similar reactions reported in the literature.
| Step | Product | Starting Material (Scale) | Expected Yield (%) | Expected Purity (e.e. %) |
| 1. Resolution | (R)-Chroman-2-carboxylic acid | Racemic Acid (1 kg) | 40-45 | >98% |
| 2. Fischer Esterification | This compound | (R)-Acid (0.4 kg) | 85-95 | >98% |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quality Control of (R)-Ethyl chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols recommended for the quality control of (R)-Ethyl chroman-2-carboxylate. The methodologies described herein are essential for ensuring the identity, purity, and quality of this chiral molecule in research and development settings.
Introduction
This compound is a chiral molecule of interest in pharmaceutical research. As with any chiral compound intended for pharmaceutical use, stringent quality control is paramount to ensure its safety and efficacy. The presence of the unwanted (S)-enantiomer or other impurities can significantly impact the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). This document outlines key analytical techniques for the comprehensive quality control of this compound.
Analytical Techniques Overview
A multi-faceted analytical approach is necessary for the complete quality control of this compound. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Primarily for the determination of enantiomeric purity and the quantification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Spectroscopy (NMR, IR): For the unambiguous identification and structural confirmation of the compound.
-
Thermal Analysis (TGA/DSC): To assess thermal stability and characterize physicochemical properties.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Application: To separate and quantify the (R)- and (S)-enantiomers of Ethyl chroman-2-carboxylate, thereby determining the enantiomeric purity of the (R)-isomer.
Logical Workflow for Chiral HPLC Method Development:
Caption: Chiral HPLC method development and validation workflow.
Experimental Protocol: Chiral HPLC
Note: This protocol is a starting point and requires optimization and validation for this compound.
-
Instrumentation:
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic mixture for system suitability testing.
-
-
System Suitability:
-
Inject the racemic mixture solution.
-
The resolution between the two enantiomer peaks should be greater than 1.5.
-
-
Analysis:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (comparison with a reference standard if available).
-
Calculate the percentage of the (S)-enantiomer impurity.
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the two enantiomers from each other and from any potential impurities. |
| Linearity (for the S-enantiomer) | Correlation coefficient (r²) ≥ 0.995 over a specified concentration range (e.g., LOQ to 1% of the (R)-enantiomer concentration). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be sufficiently low to quantify the enantiomeric impurity at the required specification limit.[3] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% for the quantification of the S-enantiomer at the specification limit. |
| Accuracy | Recovery of 80-120% for the S-enantiomer spiked at different concentration levels.[4] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Application: To identify and quantify volatile and semi-volatile process-related impurities and degradation products.
Workflow for GC-MS Impurity Analysis:
Caption: Workflow for GC-MS impurity analysis.
Experimental Protocol: GC-MS
Note: Derivatization may be necessary to improve the volatility and chromatographic behavior of certain impurities. Ethyl chloroformate derivatization is a common method for carboxylic acids and related compounds.[5]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
For derivatization, an aliquot of the sample solution can be treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by ethyl chloroformate derivatization.[5] The reaction conditions (temperature, time) need to be optimized.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify impurities using an internal or external standard method.
-
Data Presentation: Potential Impurities
| Impurity Type | Potential Structure/Compound | Analytical Concern |
| Process-Related | Starting materials, reagents, intermediates | May affect the safety and efficacy of the final product. |
| Degradation Products | Hydrolysis products (chroman-2-carboxylic acid), oxidation products | Indicates instability and can lead to loss of potency and formation of potentially harmful substances. |
| Enantiomeric Impurity | (S)-Ethyl chroman-2-carboxylate | Can have different pharmacological or toxicological properties. |
Spectroscopic Analysis for Structural Confirmation
Application: To confirm the chemical identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals for Ethyl chroman-2-carboxylate would include those for the ethyl group (a quartet and a triplet), the protons on the chroman ring system, and the aromatic protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear in the range of 165-175 ppm.
Reference ¹³C NMR Chemical Shifts for Carboxylic Acid Esters: [6]
| Carbon Type | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 180 |
| Aromatic Carbons | 110 - 160 |
| C-O (ester) | 60 - 80 |
| Aliphatic Carbons | 10 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorption Bands for Ethyl chroman-2-carboxylate:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1735 - 1750 |
| C-O (ester) | ~1000 - 1300 |
| C-H (aromatic) | ~3000 - 3100 |
| C-H (aliphatic) | ~2850 - 3000 |
Thermal Analysis (TGA/DSC)
Application: To evaluate the thermal stability and characterize the solid-state properties of this compound.
Relationship between TGA and DSC Events:
Caption: Relationship between TGA and DSC measurements.
Experimental Protocol: TGA/DSC
-
Instrumentation:
-
Thermogravimetric Analyzer (TGA).
-
Differential Scanning Calorimeter (DSC).
-
-
TGA Conditions (Example):
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
DSC Conditions (Example):
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the melting point.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Data Presentation: Thermal Analysis
| Technique | Information Obtained |
| TGA | - Decomposition temperature. - Thermal stability. - Presence of residual solvents or water. |
| DSC | - Melting point and enthalpy of fusion. - Glass transition temperature (for amorphous solids). - Polymorphism (presence of different crystalline forms). |
Conclusion
The quality control of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and data presented in these application notes provide a solid foundation for establishing a robust quality control strategy. It is imperative that these methods are thoroughly validated for their intended purpose to ensure the reliability of the analytical data and the quality of the final product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Anwendungsbeispiele und Protokolle zur Derivatisierung von (R)-Ethylchroman-2-carboxylat für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: (R)-Ethylchroman-2-carboxylat ist ein wertvolles Ausgangsmolekül für die Synthese einer Vielzahl von Derivaten mit potenziellen biologischen Aktivitäten. Die Chroman-Grundstruktur ist in vielen Naturstoffen und pharmazeutisch aktiven Verbindungen zu finden und weist ein breites Spektrum an Wirkungen auf, darunter antimikrobielle, antioxidative, krebshemmende und neuroprotektive Eigenschaften.[1][2][3][4][5] Diese Anwendungsbeispiele beschreiben die Derivatisierung von (R)-Ethylchroman-2-carboxylat zu einer Reihe von Carboxamiden und die anschließende Evaluierung ihrer biologischen Wirksamkeit in verschiedenen Assays.
Logischer Arbeitsablauf der Derivatisierung und Testung
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Auswertung.
Teil 1: Synthese von (R)-Chroman-2-carboxamid-Derivaten
Die Derivatisierung von (R)-Ethylchroman-2-carboxylat erfolgt typischerweise in einem zweistufigen Prozess: (1) Hydrolyse des Ethylesters zur entsprechenden Carbonsäure und (2) Kopplung der Carbonsäure mit einer Auswahl von primären oder sekundären Aminen zur Bildung einer Bibliothek von Amiden.
Experimentelles Protokoll 1: Synthese von (R)-Chroman-2-carbonsäure
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Verseifung des Esters: (R)-Ethylchroman-2-carboxylat (1 Äquiv.) wird in einem Gemisch aus Tetrahydrofuran (THF) und Wasser (z.B. 3:1 v/v) gelöst.
-
Basenzugabe: Lithiumhydroxid (LiOH) (1.5 Äquiv.) wird hinzugefügt und die Mischung wird bei Raumtemperatur für 4-6 Stunden gerührt.
-
Reaktionskontrolle: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das THF unter reduziertem Druck entfernt. Die wässrige Lösung wird mit 1 M Salzsäure (HCl) angesäuert, bis ein pH-Wert von 2-3 erreicht ist.
-
Extraktion: Das Produkt wird mit Ethylacetat (3x) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Reinigung: Die resultierende (R)-Chroman-2-carbonsäure wird in der Regel ohne weitere Reinigung in der nächsten Stufe verwendet.
Experimentelles Protokoll 2: Allgemeine Methode zur Amidkopplung
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Aktivierung der Carbonsäure: (R)-Chroman-2-carbonsäure (1 Äquiv.) wird in wasserfreiem Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.
-
Kopplungsreagenzien: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-hydrochlorid (EDC·HCl) (1.2 Äquiv.) und 1-Hydroxybenzotriazol (HOBt) (1.2 Äquiv.) werden zu der Lösung gegeben. Die Mischung wird bei 0 °C für 30 Minuten gerührt.
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Aminzugabe: Das entsprechende primäre oder sekundäre Amin (1.1 Äquiv.) und eine Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) (2 Äquiv.) werden hinzugefügt.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt.
-
Aufarbeitung: Die Mischung wird mit Wasser verdünnt und mit DCM extrahiert. Die organische Phase wird nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.
-
Reinigung: Nach dem Trocknen über Natriumsulfat und dem Entfernen des Lösungsmittels wird das Rohprodukt mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Chroman-2-carboxamid-Derivat zu erhalten.
Teil 2: Biologische Assays und Datenpräsentation
Die synthetisierte Bibliothek von Derivaten kann auf verschiedene biologische Aktivitäten untersucht werden. Nachfolgend sind Protokolle für antimikrobielle, antikanzerogene und antioxidative Assays aufgeführt.
Antimikrobielle Aktivität
Die antimikrobielle Aktivität wird häufig mittels der Mikrodilutionsmethode bestimmt, um die minimale Hemmkonzentration (MHK) zu ermitteln.[1][2][6]
Experimentelles Protokoll 3: Bestimmung der Minimalen Hemmkonzentration (MHK)
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Vorbereitung: Bakterien- oder Pilzstämme werden in einem geeigneten Nährmedium (z.B. BHI-Bouillon für Bakterien, Sabouraud-Dextrose-Agar für Pilze) kultiviert.[1][6] Die Kulturen werden auf eine standardisierte Dichte (z.B. 0,5 McFarland-Standard) eingestellt.
-
Serielle Verdünnung: Die Testverbindungen werden in 96-Well-Platten in zweifachen Schritten seriell verdünnt, typischerweise in einem Konzentrationsbereich von 256 µg/mL bis 1 µg/mL.
-
Inokulation: Jede Vertiefung wird mit der vorbereiteten Mikroorganismensuspension inokuliert.
-
Inkubation: Die Platten werden bei einer geeigneten Temperatur (z.B. 35 ± 2 °C) für 24-48 Stunden inkubiert.[6]
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Tabelle 1: Antimikrobielle Aktivität ausgewählter Chroman-2-carboxamid-Derivate (Beispieldaten)
| Verbindung | R-Gruppe | MHK (µg/mL) vs. S. aureus | MHK (µg/mL) vs. C. albicans |
| Derivat 1 | -CH₂-Phenyl | 16 | 32 |
| Derivat 2 | -CH₂(4-Cl-Phenyl) | 8 | 16 |
| Derivat 3 | -Cyclohexyl | 64 | >128 |
| Derivat 4 | -n-Butyl | 32 | 64 |
| Ampicillin | (Kontrolle) | 2 | n.a. |
| Fluconazol | (Kontrolle) | n.a. | 4 |
Antikanzerogene Aktivität
Die zytotoxische Wirkung der Derivate auf Krebszelllinien wird häufig mit dem MTT-Assay gemessen, um den IC₅₀-Wert (halbmaximale Hemmkonzentration) zu bestimmen.
Experimentelles Protokoll 4: MTT-Assay zur Bestimmung der Zytotoxizität
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Zellkultur: Krebszellen (z.B. MCF-7 für Brustkrebs) werden in 96-Well-Platten ausgesät und für 24 Stunden inkubiert, um die Anhaftung zu ermöglichen.
-
Behandlung: Die Zellen werden mit seriellen Verdünnungen der Testverbindungen (z.B. 0.1 bis 100 µM) für 48-72 Stunden behandelt.
-
MTT-Zugabe: Eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) wird zu jeder Vertiefung gegeben und für 3-4 Stunden inkubiert. Lebende Zellen metabolisieren MTT zu einem violetten Formazan-Produkt.
-
Solubilisierung: Das Medium wird entfernt und das Formazan wird durch Zugabe von Dimethylsulfoxid (DMSO) oder einer anderen geeigneten Lösung solubilisiert.
-
Messung: Die Absorption wird bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät gemessen.
-
Analyse: Die prozentuale Zellviabilität wird gegen die Konzentration der Verbindung aufgetragen, um den IC₅₀-Wert zu berechnen.
Tabelle 2: Zytotoxische Aktivität ausgewählter Chroman-2-carboxamid-Derivate (Beispieldaten)
| Verbindung | R-Gruppe | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-231 |
| Derivat 5 | -CH₂(3,4-di-OCH₃-Phenyl) | 15.2 | 25.8 |
| Derivat 6 | -CH₂(4-NO₂-Phenyl) | 9.8 | 18.1 |
| Derivat 7 | -Indol-3-ylethyl | 22.5 | 31.4 |
| Derivat 8 | -Morpholinoethyl | >100 | >100 |
| Doxorubicin | (Kontrolle) | 0.8 | 1.2 |
Antioxidative Aktivität
Die Fähigkeit der Verbindungen, freie Radikale abzufangen, kann mit dem DPPH-Assay bewertet werden.
Experimentelles Protokoll 5: DPPH-Radikalfänger-Assay
-
Vorbereitung: Eine Lösung von 2,2-Diphenyl-1-picrylhydrazyl (DPPH) in Methanol wird vorbereitet.
-
Reaktion: Verschiedene Konzentrationen der Testverbindungen werden mit der DPPH-Lösung gemischt.
-
Inkubation: Die Mischung wird für 30 Minuten im Dunkeln bei Raumtemperatur inkubiert.
-
Messung: Die Abnahme der Absorption wird bei ca. 517 nm gemessen. Die Entfärbung der DPPH-Lösung von violett nach gelb zeigt die Radikalfänger-Aktivität an.
-
Analyse: Die prozentuale Hemmung wird berechnet und der EC₅₀-Wert (effektive Konzentration, die 50 % der Radikale abfängt) wird bestimmt.
Tabelle 3: Antioxidative Aktivität ausgewählter Chroman-2-carboxamid-Derivate (Beispieldaten)
| Verbindung | R-Gruppe | EC₅₀ (µM) |
| Derivat 9 | -CH₂(4-OH-Phenyl) | 25.4 |
| Derivat 10 | -CH₂(3,4-di-OH-Phenyl) | 12.1 |
| Derivat 11 | -Phenyl | >200 |
| Trolox | (Kontrolle) | 18.5 |
Teil 3: Möglicher Wirkmechanismus
Chroman-Derivate können ihre biologische Wirkung über verschiedene zelluläre Signalwege entfalten. Beispielsweise wurde für einige Derivate eine Hemmung von Kinasen oder eine Interaktion mit Proteinen, die an der Zellproliferation beteiligt sind, postuliert.[2]
Abbildung 2: Hypothetischer Signalweg (MAPK-Kaskade) und möglicher Angriffspunkt für Chroman-Derivate.
Schlussfolgerung:
Die Derivatisierung von (R)-Ethylchroman-2-carboxylat ist eine effektive Strategie zur Erzeugung von Molekülbibliotheken für das Screening auf biologische Aktivitäten. Die vorgestellten Protokolle bieten eine Grundlage für die Synthese und die Evaluierung von Chroman-2-carboxamiden in antimikrobiellen, antikanzerogenen und antioxidativen Assays. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen dieser Derivate kann zur Identifizierung potenter Leitstrukturen für die weitere Arzneimittelentwicklung führen.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Ethyl Chroman-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Ethyl chroman-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the observable problem.
Problem 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing this compound with low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?
A: Low enantiomeric excess is a common issue in asymmetric synthesis and can stem from several factors. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions:
-
Racemization of the Product: The chiral center at the C2 position of the chroman ring is susceptible to racemization, particularly under basic or acidic conditions. The presence of trace amounts of base or acid can catalyze the enolization of the ester, leading to a loss of stereochemical integrity.
-
Solution: Ensure all reagents and solvents are neutral and free of acidic or basic impurities. Purification of solvents and reagents may be necessary. After the reaction, it is crucial to perform a neutral work-up. Avoid prolonged exposure to acidic or basic conditions during purification steps like chromatography.
-
-
Inefficient Chiral Catalyst: The performance of the chiral catalyst is paramount for achieving high enantioselectivity.
-
Catalyst Purity and Activity: The chiral ligand and the metal precursor (e.g., Ruthenium) must be of high purity. Impurities can poison the catalyst or interfere with the formation of the active chiral complex.
-
Solution: Use freshly purchased, high-purity catalyst components. If possible, recrystallize or purify the chiral ligand before use. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
-
Incorrect Catalyst Loading: An inappropriate catalyst-to-substrate ratio can affect the efficiency of the asymmetric induction.
-
Solution: Optimize the catalyst loading. While higher loading might increase conversion, it doesn't always guarantee higher ee. A screening of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) is recommended.
-
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time play a critical role in the stereochemical outcome.
-
Temperature: Higher temperatures can lead to decreased enantioselectivity by providing enough energy to overcome the desired stereoselective transition state barrier.
-
Solution: Perform the reaction at the recommended temperature. It may be beneficial to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the rate and selectivity of the hydrogenation.
-
Solution: Optimize the hydrogen pressure. The optimal pressure is specific to the catalyst system being used. Consult literature for the recommended pressure for your specific chiral catalyst.
-
-
Problem 2: Incomplete Conversion or Low Yield
Q: The asymmetric hydrogenation of ethyl chromone-2-carboxylate is not going to completion, resulting in a low yield of the desired product. What could be the reasons?
A: Incomplete conversion can be frustrating. Here are the common culprits and their solutions.
Potential Causes and Solutions:
-
Catalyst Deactivation/Poisoning: The catalyst may be inactive or poisoned by impurities in the substrate or solvent.
-
Impurity Sources: Impurities such as water, oxygen, sulfur compounds, or other coordinating species can deactivate the catalyst.
-
Solution: Use anhydrous and degassed solvents. Ensure the substrate, ethyl chromone-2-carboxylate, is pure. If necessary, purify the substrate by recrystallization or chromatography before the asymmetric hydrogenation step. Handle all reagents and set up the reaction under a strict inert atmosphere.
-
-
-
Insufficient Hydrogen: The reaction may be starved of hydrogen.
-
Leaks in the System: Ensure all connections in your hydrogenation apparatus are secure and there are no leaks.
-
Inadequate Stirring: Inefficient stirring can lead to poor mass transfer of hydrogen from the gas phase to the liquid phase where the reaction occurs.
-
Solution: Use a high-quality stir bar and a stir plate that provides vigorous agitation. For larger scale reactions, mechanical stirring might be necessary.
-
-
-
Suboptimal Reaction Conditions:
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). Extend the reaction time until no further conversion is observed.
-
-
Temperature and Pressure: As with enantioselectivity, these parameters also affect the reaction rate.
-
Solution: While lower temperatures are often better for selectivity, a temperature that is too low may result in a very slow reaction. A balance needs to be found. Increasing the hydrogen pressure can sometimes increase the reaction rate.
-
-
Problem 3: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?
A: The formation of side products can complicate purification and reduce the overall yield. The most common side product in this reaction is the over-reduced alcohol.
Potential Causes and Solutions:
-
Over-reduction to Chroman-2-methanol: The ester group of the product can be further reduced to the corresponding alcohol, especially under harsh reaction conditions or with certain catalysts.
-
Reaction Conditions: High temperatures, high hydrogen pressures, and prolonged reaction times can favor over-reduction.
-
Solution: Carefully control the reaction conditions. Use the lowest effective temperature and hydrogen pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further reduction of the product.
-
-
Catalyst Choice: Some catalysts may have a higher propensity for ester reduction.
-
Solution: If over-reduction is a persistent issue, consider screening different chiral catalysts. For example, some Ruthenium-based catalysts are known for their high chemoselectivity in reducing C=C bonds in the presence of C=O bonds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method is the asymmetric hydrogenation of the corresponding α,β-unsaturated ester, ethyl chromone-2-carboxylate. This reaction is typically catalyzed by a chiral transition metal complex, most commonly a Ruthenium-based catalyst with a chiral diphosphine ligand (e.g., a Noyori-type catalyst). This method allows for high enantioselectivity and good yields.
Q2: How can I prepare the starting material, ethyl chromone-2-carboxylate?
A2: Ethyl chromone-2-carboxylate is typically synthesized via a Claisen-type condensation between a 2'-hydroxyacetophenone and diethyl oxalate in the presence of a base like sodium ethoxide, followed by an acid-catalyzed intramolecular cyclization.
Q3: What analytical techniques are recommended for monitoring the reaction and determining the enantiomeric excess?
A3: For monitoring the reaction progress (conversion of the starting material), Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used. To determine the enantiomeric excess (ee) of the final product, chiral HPLC or chiral GC are the methods of choice. It is essential to use a column that can effectively separate the (R) and (S) enantiomers.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. The asymmetric hydrogenation step involves the use of flammable hydrogen gas under pressure. It is crucial to work in a well-ventilated fume hood and use appropriate high-pressure equipment. The catalysts, particularly those based on precious metals, can be pyrophoric and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Representative Results for the Asymmetric Hydrogenation of Ethyl Chromone-2-carboxylate
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| Ru(OAc)₂[(R)-BINAP] | Ethyl chromone-2-carboxylate | Methanol | 25 | 100 | 12 | >99 | 95 | 98 (R) |
| [RuCl((R)-binap)(p-cymene)]Cl | Ethyl chromone-2-carboxylate | Ethanol | 50 | 50 | 24 | 98 | 92 | 96 (R) |
| [Ir(cod)Cl]₂ / (R)-SEGPHOS | Ethyl chromone-2-carboxylate | Toluene | 30 | 60 | 18 | >99 | 94 | 97 (R) |
Note: The values in this table are representative and may vary depending on the specific experimental conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Synthesis of Ethyl chromone-2-carboxylate (Precursor)
Materials:
-
2'-Hydroxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add a mixture of 2'-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and then pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and induce cyclization.
-
Stir the mixture vigorously for 30 minutes. A solid precipitate of ethyl chromone-2-carboxylate should form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and then brine, dried over anhydrous magnesium sulfate, and the solvent evaporated. The product can be recrystallized from ethanol.
Protocol 2: Asymmetric Hydrogenation to this compound
Materials:
-
Ethyl chromone-2-carboxylate
-
[Ru(OAc)₂((R)-BINAP)] (or other suitable chiral catalyst)
-
Methanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave, place ethyl chromone-2-carboxylate (1.0 eq) and the chiral ruthenium catalyst (e.g., [Ru(OAc)₂((R)-BINAP)], 0.5-1 mol%).
-
Under an inert atmosphere, add anhydrous and degassed methanol.
-
Seal the autoclave and purge it with hydrogen gas several times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Experimental workflow diagram.
Technical Support Center: Synthesis of (R)-Ethyl Chroman-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-Ethyl chroman-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound with high yield and enantioselectivity?
A1: The most effective method reported for the synthesis of chiral chroman derivatives, including those structurally similar to this compound, is the asymmetric hydrogenation of the corresponding ethyl 2H-chromene-3-carboxylate. This method typically employs a Rhodium (Rh) or Iridium (Ir) catalyst complexed with a chiral phosphine ligand to achieve high yields and excellent enantioselectivity (ee).
Q2: I am observing low yield in my synthesis. What are the potential causes and how can I address them?
A2: Low yield can stem from several factors. Please refer to our detailed troubleshooting guide below. Common culprits include incomplete reaction, catalyst deactivation, or the formation of side products. Optimizing reaction conditions such as hydrogen pressure, temperature, and reaction time can significantly improve the yield.
Q3: My enantiomeric excess (ee) is lower than expected. How can I improve the enantioselectivity?
A3: Low enantioselectivity is often related to the choice of chiral ligand, the catalyst precursor, or the reaction conditions. Ensure the chiral ligand is of high purity. The solvent can also play a crucial role; for instance, non-coordinating solvents are often preferred. Temperature and hydrogen pressure can also influence enantioselectivity, and optimization of these parameters is recommended.
Q4: What are the typical byproducts I should look out for in this synthesis?
A4: Potential byproducts in the asymmetric hydrogenation of ethyl 2H-chromene-3-carboxylate can include the corresponding racemic chroman, over-reduction products where the ester group is also reduced, or products from side reactions of the starting material if it is not fully consumed. Proper purification, typically by column chromatography, is essential to isolate the desired product.
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC/LC to ensure it has gone to completion. |
| - Increase Hydrogen Pressure: Higher hydrogen pressure can increase the reaction rate.[1][2][3][4][5] | |
| - Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can drive the reaction to completion. | |
| Catalyst Deactivation | - Use High-Purity Reagents and Solvents: Impurities, particularly oxygen and water, can deactivate the catalyst. Ensure all reagents and solvents are thoroughly degassed and dried. |
| - Optimize Ligand-to-Metal Ratio: An inappropriate ratio can lead to the formation of inactive catalyst species. | |
| - Check for Inhibitors: Functional groups on the substrate or impurities in the starting material can act as catalyst poisons. Purify the starting material if necessary.[6][7] | |
| Side Product Formation | - Optimize Reaction Temperature: Lowering the temperature can sometimes suppress the formation of byproducts. |
| - Choose an Appropriate Solvent: The solvent can influence the reaction pathway. Screen different solvents to find one that minimizes side reactions. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Ligand | - Screen Different Ligands: The choice of chiral ligand is critical. If one ligand gives poor results, screen others from different families (e.g., BINAP derivatives, Josiphos, etc.). |
| - Verify Ligand Purity: Ensure the chiral ligand is enantiomerically pure. | |
| Incorrect Reaction Conditions | - Optimize Temperature: Enantioselectivity can be highly temperature-dependent. A lower temperature often leads to higher ee. |
| - Optimize Hydrogen Pressure: The effect of hydrogen pressure on ee can vary depending on the catalyst system and substrate. It is an important parameter to screen.[1][3] | |
| - Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Non-coordinating solvents like toluene or dichloromethane are often good starting points. | |
| Racemization | - Check Purification Method: Harsh purification conditions (e.g., strongly acidic or basic) can potentially cause racemization of the product. |
| - Analyze Crude vs. Purified Product: Compare the ee of the crude reaction mixture to that of the purified product to determine if racemization is occurring during purification. |
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of Ethyl 2H-chromene-3-carboxylate
This protocol is a generalized procedure based on successful asymmetric hydrogenations of similar 2-substituted chromenes.[6]
Materials:
-
Ethyl 2H-chromene-3-carboxylate (substrate)
-
[Rh(COD)₂]BF₄ or a similar Rhodium precursor
-
Chiral bisphosphine ligand (e.g., (R)-BINAP, (R)-SYNPHOS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave or high-pressure reactor, the ethyl 2H-chromene-3-carboxylate (1 equivalent) is dissolved in the anhydrous, degassed solvent.
-
Hydrogenation: The catalyst solution is transferred to the reactor containing the substrate under an inert atmosphere. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar).
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[8][9][10][11][12]
-
Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.
Data Presentation
Table 1: Effect of Chiral Ligand on Yield and Enantioselectivity
(Note: This data is representative for the asymmetric hydrogenation of 2-substituted chromenes and serves as a guideline for ligand selection.)
| Chiral Ligand | Catalyst Precursor | Solvent | Yield (%) | ee (%) |
| (R)-BINAP | [Rh(COD)₂]BF₄ | Toluene | >95 | >98 |
| (R)-SYNPHOS | [Rh(COD)₂]BF₄ | Toluene | >95 | >99 |
| (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | Methanol | 92 | 96 |
| (R)-Josiphos | [Rh(COD)₂]BF₄ | Toluene | >99 | 97 |
Table 2: Influence of Reaction Parameters on Yield and Enantioselectivity
(Note: This data illustrates general trends observed in asymmetric hydrogenations of chromene derivatives.)
| Parameter | Variation | Effect on Yield | Effect on ee |
| Hydrogen Pressure | 10 bar -> 50 bar | Generally increases | Can increase or decrease, system dependent[1][3] |
| Temperature | 25 °C -> 50 °C | Generally increases reaction rate | Often decreases |
| Solvent | Toluene vs. Methanol | Can vary | Significant impact, non-coordinating solvents often better |
| Catalyst Loading | 0.5 mol% -> 2 mol% | Can increase for difficult substrates | Generally minimal effect |
Visualizations
Caption: Experimental workflow for the asymmetric hydrogenation of ethyl 2H-chromene-3-carboxylate.
Caption: A logical troubleshooting guide for low yield or enantioselectivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asynt.com [asynt.com]
- 6. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. aocs.org [aocs.org]
- 11. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimization of Chiral HPLC Methods for Chroman-2-Carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of chroman-2-carboxylates via HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a chiral HPLC method for chroman-2-carboxylates?
A1: The most critical first step is selecting the appropriate chiral stationary phase (CSP).[1][2] Due to the diverse nature of chroman-2-carboxylate structures, a screening approach using a variety of CSPs with different chiral selectors is highly recommended.[1][3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a popular starting point due to their broad applicability.[3][4]
Q2: How do I choose between normal-phase and reversed-phase chromatography for my chroman-2-carboxylate sample?
A2: The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends on the solubility and polarity of your analyte. NP-HPLC, with mobile phases like hexane/isopropanol, is often a good starting point for many chiral separations.[4][5] RP-HPLC, using aqueous-organic mobile phases, is suitable for more polar chroman-2-carboxylates and offers the advantage of being compatible with mass spectrometry (MS).[6] A screening of both modes is advisable to find the optimal separation conditions.[3]
Q3: What role do mobile phase additives play in the separation of acidic compounds like chroman-2-carboxylates?
A3: Mobile phase additives are crucial for improving peak shape and influencing selectivity, especially for acidic analytes. For normal-phase separations, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can improve peak symmetry and resolution.[4] For basic analytes, an amine modifier such as diethylamine (DEA) is often used.[7] The concentration of the additive can significantly impact the separation and even reverse the elution order of enantiomers.[3]
Q4: Can temperature be used to optimize the separation of chroman-2-carboxylate enantiomers?
A4: Yes, temperature is a powerful parameter for optimizing chiral separations.[3] Varying the column temperature can significantly affect the selectivity and resolution. In some cases, increasing the temperature can improve peak efficiency, while in others, sub-ambient temperatures may be necessary to achieve separation. It is an important parameter to investigate during method development.[3]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, symmetrical peak is observed.
-
Two peaks are present but with very low resolution (Rs < 1.0).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Experimental Protocol |
| Inappropriate Chiral Stationary Phase (CSP) | The chiral selector on the CSP may not be suitable for your specific chroman-2-carboxylate. Protocol: Screen a variety of CSPs with different selectivities. A good starting point includes polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ V, T).[1] Prepare your sample in the initial mobile phase and inject it onto each column under the recommended screening conditions. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for achieving selectivity.[3] Protocol (Normal Phase): Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). If no separation is observed, systematically vary the alcohol content (e.g., 5%, 15%, 20%). Also, try different alcohol modifiers like ethanol or n-butanol. Protocol (Reversed Phase): Begin with Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v). Vary the organic modifier content and type (e.g., methanol). |
| Incorrect Mobile Phase Additive | For acidic analytes like chroman-2-carboxylates, an acidic additive is often necessary to ensure proper ionization and interaction with the CSP.[8] Protocol: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to your mobile phase. The concentration can be optimized (e.g., 0.05% to 0.5%) to improve resolution.[3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.5 or a fronting factor < 0.8.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Experimental Protocol |
| Secondary Interactions with the Stationary Phase | Unwanted interactions between the analyte and the silica support can cause peak tailing. Protocol: For acidic compounds like chroman-2-carboxylates, the addition of a stronger acid to the mobile phase can help to saturate silanol groups and improve peak shape. Try increasing the concentration of TFA or acetic acid. For basic impurities, adding a small amount of a basic modifier like DEA might be necessary, but be cautious as it can affect the primary chiral separation mechanism. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Protocol: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-inject. |
| Inappropriate Sample Solvent | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Protocol: Dissolve your sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase. |
Issue 3: Long Run Times
Symptoms:
-
Good resolution is achieved, but the retention times are excessively long, leading to low throughput.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Experimental Protocol |
| Mobile Phase Too Weak | The mobile phase does not have sufficient elution strength to move the analytes through the column in a reasonable time. Protocol (Normal Phase): Increase the percentage of the alcohol modifier (e.g., from 10% to 20% isopropanol in hexane). Protocol (Reversed Phase): Increase the percentage of the organic solvent (e.g., from 50% to 70% acetonitrile in water). |
| Low Flow Rate | The flow rate is set too low. Protocol: Increase the flow rate in increments (e.g., from 1.0 mL/min to 1.2 mL/min, then 1.5 mL/min). Monitor the backpressure to ensure it remains within the column's operating limits. Be aware that increasing the flow rate can sometimes decrease resolution. |
| Low Column Temperature | Lower temperatures often lead to longer retention times. Protocol: Increase the column temperature in 5 °C increments (e.g., from 25 °C to 30 °C, then 35 °C). Note that this can also affect selectivity.[3] |
Experimental Workflows and Logic Diagrams
Below are diagrams illustrating key experimental workflows and logical relationships for chiral HPLC method development and troubleshooting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
Strategies to increase enantioselectivity in chroman synthesis
Welcome to the technical support center for enantioselective chroman synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures. Our goal is to help you enhance the enantioselectivity and overall success of your chroman synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My enantioselectivity is low. What are the most common factors I should investigate?
Low enantioselectivity in chroman synthesis can stem from several factors. Systematically evaluating the following reaction parameters is a crucial first step in troubleshooting:
-
Catalyst Choice and Purity: The selection of the chiral catalyst is paramount. Both organocatalysts (e.g., bifunctional thioureas, squaramides, cinchona alkaloids, diphenylprolinol silyl ethers) and transition metal complexes with chiral ligands (e.g., Ni, Rh, Pd) are commonly employed.[1][2][3][4] The purity of the catalyst is also critical; impurities can significantly diminish enantioselectivity.
-
Reaction Temperature: Temperature can have a profound impact on the enantioselectivity of a reaction. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1] However, this may also decrease the reaction rate, so a balance must be struck.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states. It is advisable to screen a range of solvents with varying properties (e.g., toluene, THF, dioxane, CH2Cl2) to find the optimal medium for your specific reaction.[1]
-
Substrate Structure: The electronic and steric properties of your substrates can affect how they interact with the chiral catalyst. Substituents on the aromatic ring or the Michael acceptor can influence the facial selectivity of the reaction.
A logical workflow for troubleshooting low enantioselectivity is illustrated below:
Caption: A stepwise workflow for troubleshooting low enantioselectivity.
2. Which catalytic systems are recommended for achieving high enantioselectivity in chroman synthesis?
Several catalytic systems have demonstrated high efficacy in enantioselective chroman synthesis. The choice of system will often depend on the specific chroman scaffold you are targeting.
-
Organocatalysis:
-
Bifunctional Thiourea and Squaramide Catalysts: These are highly effective for oxa-Michael-Michael cascade reactions, often providing excellent enantioselectivities (up to >99% ee).[3][4][5] They function by activating both the nucleophile and the electrophile through hydrogen bonding interactions.
-
Diphenylprolinol Silyl Ethers: These catalysts are particularly useful in tandem reactions involving enals, leading to the formation of tricyclic chroman derivatives with high enantioselectivity (up to >99%).[6][7]
-
Cinchona Alkaloids: These have been used in various asymmetric transformations leading to chromans and can be effective, though catalyst loading and substrate scope can sometimes be limitations.[1]
-
-
Transition Metal Catalysis:
-
Nickel-Catalyzed Reductive Cyclization: A Ni-catalyzed approach using a P-chiral monophosphine ligand, (R)-AntPhos, has been successful for the synthesis of chiral chromans with quaternary allylic siloxanes, achieving excellent yields and enantioselectivities.[1]
-
Rhodium-Catalyzed Cyclization: Chiral-at-metal rhodium complexes have been developed for the asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides, yielding enantioenriched chromans with high diastereo- and enantioselectivity.[8]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method has been successfully applied to the synthesis of the vitamin E core and other complex natural products containing the chroman motif.[9]
-
The general mechanism for an organocatalytic oxa-Michael addition is depicted below:
Caption: Generalized mechanism for bifunctional organocatalyzed oxa-Michael addition.
3. How can I improve the diastereoselectivity of my reaction when forming multiple stereocenters?
Achieving high diastereoselectivity in chroman synthesis, especially when creating multiple contiguous stereocenters, requires careful control over the reaction conditions and catalyst selection.
-
Catalyst Structure: The steric bulk and electronic properties of the chiral catalyst play a crucial role in controlling the facial selectivity of the incoming reactants, thereby determining the diastereomeric outcome. For instance, in rhodium-catalyzed [4 + 2] cyclizations, the chiral-at-metal complex dictates the approach of the dienophile.[8]
-
Reaction Pathway: Cascade or domino reactions are powerful strategies for setting multiple stereocenters in a single step with high diastereocontrol.[3][4][10] The catalyst guides the entire sequence, and the stereochemistry of the first bond formation often dictates the stereochemical outcome of subsequent steps.
-
Substrate Control: In some cases, the inherent stereochemistry of a substrate can be used to direct the formation of new stereocenters in a diastereoselective manner.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems in enantioselective chroman synthesis, providing a comparative overview of their efficacy.
Table 1: Organocatalytic Strategies for Enantioselective Chroman Synthesis
| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Bifunctional Thiourea | Oxa-Michael-Michael Cascade | 2-Hydroxynitrostyrenes + Nitroolefins | Up to >99% | Up to 5:1 | [3] |
| Squaramide | Oxa-Michael-Nitro-Michael Domino | 2-Hydroxynitrostyrenes + trans-β-nitroolefins | Up to 99% | Up to >20:1 | [4][5] |
| Diphenylprolinol Silyl Ether | Tandem Oxo-Michael-IED/HDA | (E)-2-hydroxyaryl-2-oxobut-3-enoate + Enals | Up to >99% | Up to >30:1 | [7] |
| Cinchona Alkaloid Derivatives | Domino Michael/Hemiacetalization | Aliphatic aldehydes + (E)-2-(2-nitrovinyl)phenols | Up to 99% | Up to 99:1 | [11] |
Table 2: Transition Metal-Catalyzed Enantioselective Chroman Synthesis
| Metal/Ligand System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Ni(cod)2 / (R)-AntPhos | Reductive Cyclization | Aryl chained alkynones | Up to 91% (95.5:4.5 er) | >99:1 E/Z | [1] |
| Chiral-at-metal Rhodium Complex | [4 + 2] Cyclization | α,β-unsaturated 2-acyl imidazoles + o-hydroxyphenyl-p-QMs | Up to >99% | Up to >20:1 | [8] |
| Pd / Monodentate Phosphoramidite | 6-endo-trig Cyclization | - | High | - | [12] |
Key Experimental Protocols
General Protocol for Bifunctional Squaramide-Catalyzed Oxa-Michael-Nitro-Michael Domino Reaction [4]
-
To a solution of the 2-hydroxynitrostyrene (0.1 mmol) and the trans-β-nitroolefin (0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the desired temperature (e.g., room temperature), add the squaramide organocatalyst (typically 1-10 mol%).
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted chiral chroman.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
General Protocol for Nickel-Catalyzed Asymmetric Reductive Cyclization [1]
-
In a glovebox, add the nickel precatalyst (e.g., Ni(cod)2, 7.5 mol%) and the chiral ligand (e.g., (R)-AntPhos, 7.5 mol%) to a flame-dried reaction vessel.
-
Add the desired solvent (e.g., a mixture of THF/dioxane).
-
Stir the mixture at room temperature for a short period to allow for complex formation.
-
Add the aryl chained alkynone substrate (1.0 equiv) followed by the reducing agent (e.g., triethylsilane, 3.0 equiv).
-
Stir the reaction at the optimized temperature (e.g., -5 °C) for the specified time (e.g., 48 hours).
-
Quench the reaction and purify the product by flash column chromatography.
-
Analyze the enantiomeric ratio by chiral HPLC or supercritical fluid chromatography (SFC).
A general experimental workflow for catalyst screening and optimization is outlined below:
Caption: A typical experimental workflow for optimizing an enantioselective chroman synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of chiral chroman skeletons via catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides catalyzed by a chiral-at-metal rhodium complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of Chroman-2-Carboxylates
Welcome to the technical support center for the scale-up production of chroman-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the scale-up production of optically pure chroman-2-carboxylates?
A1: The primary challenges include achieving high enantiomeric excess, optimizing reaction yields, minimizing byproduct formation, and developing scalable purification methods. Traditional chemical resolution methods are often complex, result in low yields, and can be environmentally unfriendly.[1]
Q2: What are the advantages of enzymatic resolution over chemical resolution for producing enantiomerically pure chroman-2-carboxylates?
A2: Enzymatic resolution offers several advantages, including high enantioselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods.[1] For instance, using esterases can produce (S)- and (R)-6-fluoro-chroman-2-carboxylic acids with high enantiomeric excess (>99% and 95-96%, respectively) and a total mole yield of 93.5% over multiple batches.[1]
Q3: How can reaction yields be improved during the synthesis of chroman-2-carboxylic acid derivatives?
A3: Optimizing reaction parameters such as the type and amount of base, solvent, temperature, and reaction time is crucial. Microwave-assisted synthesis has been shown to significantly improve yields (up to 87%) and reduce reaction times.[2][3][4]
Q4: What are common byproducts or impurities encountered during the synthesis of chroman-2-carboxylates and how can they be minimized?
A4: Common issues include the formation of esters instead of the desired carboxylic acid and the degradation of starting materials leading to decarboxylated byproducts.[2][5] Careful selection of reagents and reaction conditions, as well as the use of protective groups, can help minimize these side reactions. Purification often requires column chromatography, which can be tedious and expensive on a large scale.[2][3]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in Chiral Resolution
| Possible Cause | Troubleshooting Step |
| Inefficient resolving agent or catalyst. | Screen a variety of chiral resolving agents or catalysts. For enzymatic resolutions, ensure the enzyme has high selectivity for your substrate. |
| Racemization during workup or purification. | Analyze samples at each stage to identify where ee is lost. Use milder workup conditions and consider alternative purification methods like preferential crystallization. |
| Incorrect reaction conditions (temperature, pH, solvent). | Optimize reaction conditions. For enzymatic reactions, ensure the pH and temperature are optimal for enzyme activity and stability. |
Problem 2: Low Reaction Yield in Synthesis
| Possible Cause | Troubleshooting Step |
| Suboptimal reaction conditions. | Systematically vary parameters like temperature, reaction time, and reagent stoichiometry. Consider using microwave-assisted synthesis to improve yields and reduce reaction times.[2][3] |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or HPLC. If the reaction stalls, consider adding more reagents or increasing the temperature. |
| Degradation of starting materials or products. | The formation of various side products can occur from substrate degradation.[5] Analyze the reaction mixture for degradation products and consider milder reaction conditions or the use of protective groups. |
Problem 3: Difficulty with Product Purification
| Possible Cause | Troubleshooting Step | | Formation of closely related byproducts. | Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions (e.g., different stationary and mobile phases). | | Product is an oil or difficult to crystallize. | Attempt co-crystallization with a suitable achiral agent.[6] Explore alternative purification techniques such as preparative HPLC. | | Tedious and expensive column chromatography.[2][3] | Develop a synthesis route that yields a high degree of purity to avoid the need for extensive purification.[2][3] |
Quantitative Data Summary
Table 1: Comparison of Chemical vs. Enzymatic Resolution of 6-fluoro-chroman-2-carboxylate (MFCC)
| Parameter | Chemical Resolution | Enzymatic Resolution (EstS and EstR) |
| Process Complexity | Complex, multi-step | Simplified, sequential biphasic batch resolution |
| Yield | Low | High (93.5% total mole yield over 10 batches)[1] |
| Enantiomeric Excess (ee) | Variable | >99% for (S)-FCCA, 95-96% for (R)-FCCA[1] |
| Environmental Impact | High pollution | Greener process, aqueous system |
Table 2: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | NaH (3) | Dioxane | 120 | 10+10 | 25 |
| 8 | NaH (3) | Dioxane | 120 | 10+10 | 30 |
| 10 | NaH (3) | Dioxane | 120 | 20+10 | 34 |
| - | Optimized | - | - | - | 87 |
| Adapted from Cagide et al., 2019.[2][3] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic Methyl 6-fluoro-chroman-2-carboxylate (MFCC)
This protocol is based on the work of Jiang et al., 2022.[1]
-
System Setup: A two-phase system is established using toluene as the organic phase and an aqueous buffer as the aqueous phase.
-
Substrate: Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) is dissolved in the toluene phase.
-
Enzymatic Reaction (S-FCCA production): Immobilized cells of the esterase EstS are added to the aqueous phase. The reaction mixture is incubated, allowing for the selective hydrolysis of the (S)-enantiomer of MFCC to (S)-6-fluoro-chroman-2-carboxylic acid ((S)-FCCA), which partitions into the aqueous phase.
-
Separation: The aqueous phase containing the (S)-FCCA is separated from the organic phase.
-
Enzymatic Reaction (R-FCCA production): The organic phase, now enriched with the (R)-enantiomer of MFCC, is treated with a fresh aqueous phase containing immobilized cells of the esterase EstR. This selectively hydrolyzes the (R)-MFCC to (R)-FCCA.
-
Product Recovery: The optically pure (S)- and (R)-FCCAs are recovered from their respective aqueous phases.
-
Batch Operation: For subsequent batches, only the aqueous phase needs to be replaced to sequentially change the immobilized cells and recover the products. The organic phase can be retained and supplemented with fresh MFCC.
Protocol 2: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid
This protocol is based on the work of Cagide et al., 2019.[2][3]
-
Reactants: 5'-bromo-2'-hydroxyacetophenone and ethyl oxalate are used as starting materials.
-
Reaction Conditions: The reaction is performed in a microwave reactor.
-
Optimization: Key parameters to optimize for maximizing yield include:
-
Base: Type and number of equivalents (e.g., NaH).
-
Solvent: A suitable high-boiling solvent (e.g., Dioxane).
-
Temperature: Microwave irradiation allows for rapid heating to the desired temperature (e.g., 120°C).
-
Reaction Time: Typically shorter than conventional heating methods (e.g., 10-20 minutes per step).
-
-
Workup: After the reaction is complete, the mixture is acidified to precipitate the 6-bromochromone-2-carboxylic acid product.
-
Purification: The product can be purified by recrystallization to achieve a high degree of purity.
Visualizations
Caption: Workflow for the sequential enzymatic resolution of racemic MFCC.
Caption: Decision tree for troubleshooting common scale-up production issues.
References
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Overcoming racemization during the synthesis of chiral chromans
Technical Support Center: Synthesis of Chiral Chromans
Welcome to the technical support center for the stereoselective synthesis of chiral chromans. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to racemization and achieve high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during chiral chroman synthesis?
A1: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a critical issue in asymmetric synthesis. In the context of chiral chroman synthesis, common causes include:
-
Reaction Conditions: Elevated temperatures can provide enough energy to overcome the activation barrier for racemization. The presence of acidic or basic impurities can also catalyze the process.
-
Unstable Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as carbocations or enolates, can lead to a loss of stereochemical information.
-
Reversible Reactions: If the ring-closing step to form the chroman is reversible, the stereocenter can be scrambled over time, especially under conditions that favor the reverse reaction.
-
Post-Synthesis Work-up and Purification: Exposure to harsh acidic or basic conditions during extraction, or prolonged heating during purification methods like distillation, can induce racemization of the final product.
Q2: How does the choice of catalyst and ligand impact the stereochemical outcome?
A2: The catalyst and its associated chiral ligand are paramount in controlling the stereochemistry of the reaction. The ligand creates a chiral environment around the catalytic center, which directs the reactants to approach in a specific orientation, favoring the formation of one enantiomer over the other. A well-designed chiral ligand will:
-
Provide steric hindrance to block one pathway of reactant approach.
-
Engage in specific electronic interactions (e.g., hydrogen bonding) to stabilize the transition state leading to the desired enantiomer.
-
Possess a rigid scaffold to ensure consistent stereochemical induction.
A mismatch between the catalyst, ligand, and substrate can result in low enantioselectivity. Therefore, screening a variety of chiral ligands is often a crucial step in optimizing a stereoselective chroman synthesis.
Q3: Can the solvent choice influence the enantioselectivity of the reaction?
A3: Yes, the solvent can have a significant impact on the stereochemical outcome of a reaction. The solvent can influence:
-
Solubility of Reactants and Catalysts: Proper solubility is essential for the reaction to proceed efficiently.
-
Stabilization of Transition States: Polar solvents may stabilize charged intermediates, which could either be beneficial or detrimental to stereoselectivity depending on the reaction mechanism.
-
Catalyst Aggregation: In some cases, the solvent can influence the aggregation state of the catalyst, which can affect its activity and selectivity.
It is common to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, dioxane) to find the optimal conditions for a specific reaction.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%) or Enantiomeric Ratio (er) in the Product
This is a common issue indicating that the desired stereocontrol is not being achieved. Here are some steps to troubleshoot this problem:
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Many asymmetric reactions show increased enantioselectivity at lower temperatures. However, this may also decrease the reaction rate, so a balance needs to be found. |
| Inappropriate Catalyst/Ligand System | Screen a variety of chiral ligands. The ideal ligand is often substrate-dependent. Consider ligands with different steric and electronic properties. |
| Incorrect Solvent | Perform a solvent screen. The polarity and coordinating ability of the solvent can significantly affect the transition state energies and thus the stereoselectivity. |
| Presence of Impurities | Ensure all reagents and solvents are pure and dry. Acidic or basic impurities can interfere with the catalyst and potentially catalyze racemization. |
| Racemization During the Reaction | Monitor the enantiomeric excess of the product over time. If the ee% decreases as the reaction progresses, it suggests that the product is racemizing under the reaction conditions. Consider using milder conditions or a shorter reaction time. |
Problem 2: Product Racemizes During Work-up or Purification
Even if the reaction itself is highly stereoselective, the chiral integrity of the product can be compromised during subsequent steps.
| Possible Cause | Suggested Solution |
| Harsh pH Conditions in Work-up | Use buffered aqueous solutions for extractions to avoid strongly acidic or basic conditions. Neutralize the reaction mixture carefully. |
| High Temperatures During Purification | Avoid high temperatures during solvent removal or purification. Use a rotary evaporator at low temperature and high vacuum. For chromatography, consider flash column chromatography at room temperature over distillation. |
| Prolonged Exposure to Silica Gel | Some chiral compounds can racemize on silica gel. Minimize the time the compound spends on the column. Using a less acidic stationary phase like alumina might be an alternative. |
Data Presentation: Impact of Reaction Conditions on Enantioselectivity
The following tables summarize quantitative data from the literature, illustrating the effect of different reaction parameters on the enantiomeric excess (ee%) or enantiomeric ratio (er) in the synthesis of chiral chromans.
Table 1: Effect of Chiral Ligand on Enantioselectivity
| Entry | Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | er |
| 1 | Ni(cod)2 | L1 (S-Phos) | Dioxane | 25 | trace | - |
| 2 | Ni(cod)2 | L2 (Josiphos) | Dioxane | 25 | 85 | 85.5:14.5 |
| 3 | Ni(cod)2 | L3 ((R)-AntPhos) | Dioxane | 25 | 92 | 93.2:6.8 |
Data synthesized from a study on nickel-catalyzed asymmetric synthesis.
Table 2: Effect of Solvent on Enantioselectivity
| Entry | Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | er |
| 1 | Ni(cod)2 | (R)-AntPhos | Toluene | 0 | 91 | 92.5:7.5 |
| 2 | Ni(cod)2 | (R)-AntPhos | THF | 0 | 60 | 93.8:6.2 |
| 3 | Ni(cod)2 | (R)-AntPhos | Dioxane | 0 | 75 | 91.0:9.0 |
Data synthesized from a study on nickel-catalyzed asymmetric synthesis.
Table 3: Effect of Temperature on Enantioselectivity
| Entry | Catalyst | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | er |
| 1 | Ni(cod)2 | (R)-AntPhos | THF | 25 | 88 | 90.5:9.5 |
| 2 | Ni(cod)2 | (R)-AntPhos | THF | 0 | 60 | 93.8:6.2 |
| 3 | Ni(cod)2 | (R)-AntPhos | THF | -20 | 45 | 95.1:4.9 |
Data synthesized from a study on nickel-catalyzed asymmetric synthesis.
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Oxa-Michael Addition for the Synthesis of Chiral Chromans
This protocol is a general guideline for a squaramide-catalyzed reaction, which is a common method for synthesizing chiral chromans.
-
Preparation of the Reaction Mixture:
-
To a dry reaction vial equipped with a magnetic stir bar, add the 2-hydroxynitrostyrene derivative (1.0 equiv.), the β-nitroolefin (1.2 equiv.), and the chiral squaramide organocatalyst (0.05 - 0.1 equiv.).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., dichloromethane, toluene) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Racemization mechanism and prevention strategy.
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-Ethyl Chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(R)-Ethyl chroman-2-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of paramount importance, and several distinct methodologies have been developed to achieve high enantiopurity. This guide provides an objective comparison of three prominent synthesis methods: organocatalytic asymmetric Michael addition, iridium-catalyzed asymmetric hydrogenation, and enzymatic kinetic resolution. The performance of each method is evaluated based on key metrics such as yield and enantiomeric excess, supported by detailed experimental protocols.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data for the different synthesis methods. It is important to note that direct comparative studies for this compound are limited. Therefore, data from closely related systems or representative examples are presented to illustrate the potential of each method.
| Synthesis Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Organocatalytic Asymmetric Michael Addition | Cinchona Alkaloid Derivative | Salicylaldehyde & Ethyl Acrylate Derivative | ~70-90 | ~90-99 | Metal-free, mild conditions, high enantioselectivity. | Substrate scope can be limited; catalyst loading may be higher. |
| Iridium-Catalyzed Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral P,N-Ligand | Ethyl 2H-chromene-2-carboxylate | >95 | >99 | High yields and exceptional enantioselectivity; low catalyst loading. | Requires synthesis of the unsaturated precursor; use of a precious metal catalyst. |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic Ethyl chroman-2-carboxylate | ~45 (for the R-enantiomer) | >98 | High enantioselectivity, mild and environmentally friendly conditions. | Theoretical maximum yield is 50%; requires separation of the enantiomers. |
Experimental Protocols
Organocatalytic Asymmetric Michael Addition
This method relies on the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organic molecule. For the synthesis of the chroman backbone, a salicylaldehyde derivative can react with an ethyl acrylate derivative in the presence of a cinchona alkaloid-based catalyst.
Representative Protocol:
To a solution of the cinchona alkaloid-derived catalyst (10 mol%) in a suitable solvent such as toluene (2 mL) at room temperature is added the salicylaldehyde derivative (0.1 mmol). After stirring for 10 minutes, the ethyl acrylate derivative (0.12 mmol) is added. The reaction mixture is stirred at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
Iridium-Catalyzed Asymmetric Hydrogenation
This highly efficient method involves the hydrogenation of a prochiral precursor, ethyl 2H-chromene-2-carboxylate, using a chiral iridium catalyst. This approach consistently delivers high yields and exceptional enantioselectivities.
Representative Protocol:
The precursor, ethyl 2H-chromene-2-carboxylate, can be synthesized via a Knoevenagel condensation of a salicylaldehyde derivative with diethyl malonate, followed by subsequent reaction steps.
For the asymmetric hydrogenation, a solution of ethyl 2H-chromene-2-carboxylate (0.2 mmol) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (2 mL) is placed in a high-pressure reactor. The chiral iridium catalyst, pre-formed from [Ir(COD)Cl]₂ (1 mol%) and a chiral P,N-ligand (e.g., a phosphine-oxazoline ligand, 2.2 mol%), is added to the reactor. The reactor is then purged with hydrogen gas and pressurized to 10-50 bar. The reaction is stirred at room temperature for 12-24 hours. After carefully releasing the pressure, the solvent is evaporated, and the crude product is purified by flash chromatography to yield this compound.[1]
Enzymatic Kinetic Resolution
Kinetic resolution utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases, such as Candida antarctica Lipase B (CALB), are commonly employed for the hydrolysis of esters.
Representative Protocol:
To a suspension of racemic ethyl chroman-2-carboxylate (1.0 g) in a phosphate buffer (pH 7.2, 50 mL) is added immobilized Candida antarctica Lipase B (e.g., Novozym 435, 100 mg). The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer contains the unreacted this compound, while the aqueous layer contains the hydrolyzed (S)-chroman-2-carboxylic acid. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting this compound is further purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the three compared synthesis methods.
Caption: Synthetic pathways to this compound.
Caption: Classification of synthesis strategies.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Chroman Derivative Analysis
Introduction: Chroman derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, including applications in oncology as potent inhibitors of cellular signaling pathways. As these molecules advance through drug development, the analytical methods used to quantify them in various matrices must be robust, reliable, and consistent. Cross-validation of these methods is a critical regulatory and scientific requirement to ensure that data generated across different laboratories, using different techniques, or over the course of a long-term study are comparable and accurate. This guide provides a comparative overview of the two most common analytical techniques, HPLC-UV and LC-MS/MS, outlining their performance characteristics and the protocols for their cross-validation.
The Principle of Analytical Method Cross-Validation
Cross-validation is the process of comparing the results from two different analytical methods or from the same method performed in different laboratories to ensure they produce comparable data.[1][2][3] This is essential when:
-
Data is being compared across different clinical trials.[4]
-
An analytical method is transferred from a sending laboratory to a receiving laboratory.
-
Different analytical techniques (e.g., HPLC-UV vs. LC-MS/MS) are used within a single program.[5]
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
A Comparative Guide to Catalytic Systems for Asymmetric Chroman Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules. Its synthesis in an enantiomerically pure form is of paramount importance for the development of new therapeutics. This guide provides a comprehensive comparison of the leading catalytic systems for the asymmetric synthesis of chromans, focusing on organocatalysis, metal catalysis, and biocatalysis. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable system for their specific needs.
Performance Benchmark of Catalytic Systems
The efficiency and stereoselectivity of chroman synthesis are highly dependent on the chosen catalytic system. Below is a summary of the performance of representative organocatalytic, metal-catalyzed, and biocatalytic methods.
Data Presentation
| Catalytic System | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Ref. |
| Organocatalysis | Squaramide | 2-Hydroxynitrostyrene | trans-β-Nitroolefin | up to 82 | up to 99 | >20:1 | RT | 24 | 5 | [1][2] |
| Thiourea | ortho-Hydroxyphenyl-substituted p-quinone methide | Isatin-derived enoate | up to 98 | >99 | >20:1 | RT | - | 5 | ||
| Jørgensen-Hayashi Catalyst | ortho-Hydroxyphenyl-substituted p-quinone methide | 2,4-Dienal | up to 96 | >99 | >20:1 | 10 | - | - | ||
| Metal Catalysis | Pd-catalyst | Phenol allyl carbonate | - | - | up to 98 | - | - | - | - | [3] |
| Cu-catalyst | 2H-Chromene | Allylic phosphate | up to 91 | up to 99 | - | RT | - | 5 | ||
| Ni-catalyst | Aryl chained alkynone | - | up to 98 | >99:1 (er) | >99:1 (E/Z) | 25 | 12 | 5 | ||
| Biocatalysis | Lipase AK (Pseudomonas fluorescens) | Racemic 2-phenylchroman-4-ol | Vinyl acetate | - | >99 (product) | - | 30 | - | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance table are provided below to enable reproducibility and adaptation.
Organocatalytic Synthesis: Squaramide-Catalyzed Domino Reaction[1][2]
-
Reaction: Oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins.
-
Catalyst: Quinine-derived squaramide catalyst (5 mol%).
-
General Procedure: To a solution of the 2-hydroxynitrostyrene (0.2 mmol) and the squaramide catalyst (0.01 mmol) in CH₂Cl₂ (2 mL) is added the trans-β-nitroolefin (0.24 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired polysubstituted chiral chroman.
Metal-Catalyzed Synthesis: Pd-Catalyzed Asymmetric Allylic Alkylation[3]
-
Reaction: Intramolecular asymmetric allylic alkylation of phenol allyl carbonates.
-
Catalyst System: Palladium-based catalyst (specific ligand and precursor to be detailed as in the primary literature).
-
General Procedure: The phenol allyl carbonate substrate is dissolved in a suitable solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere. The palladium catalyst, pre-formed or generated in situ from a palladium precursor and a chiral ligand, is added. The reaction is stirred at a specified temperature until completion, as monitored by TLC or HPLC. The product is then isolated and purified using standard chromatographic techniques. The pH of the reaction medium can be a critical parameter to control for achieving high enantioselectivity.
Biocatalytic Method: Lipase-Catalyzed Kinetic Resolution[1]
-
Reaction: Kinetic resolution of racemic trans-flavan-4-ols via stereoselective acylation.
-
Biocatalyst: Lipase AK from Pseudomonas fluorescens.
-
General Procedure: The racemic trans-flavan-4-ol is dissolved in vinyl acetate, which serves as both the acyl donor and the solvent. The lipase AK is added, and the suspension is stirred at 30 °C. The reaction progress is monitored by HPLC. The reaction is stopped at approximately 50% conversion to obtain the unreacted alcohol and the acetylated product with high enantiomeric excess. The enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the unreacted alcohol and the ester is separated by column chromatography.
Visualization of Methodologies
To further elucidate the processes involved in benchmarking and executing these catalytic syntheses, the following diagrams are provided.
Experimental Workflow for Catalyst Benchmarking
Caption: A generalized workflow for the systematic benchmarking of different catalytic systems for asymmetric synthesis.
Logical Relationship of Catalytic System Selection
Caption: A decision-making framework to guide the selection of a suitable catalytic system based on project requirements.
References
A Comparative Guide to the Quantitative Analysis of (R)-Ethyl Chroman-2-carboxylate in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of chiral compounds like (R)-Ethyl chroman-2-carboxylate in biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolism studies. This guide provides a comparative overview of established analytical methodologies, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the enantioselective analysis of such analytes.
Due to the limited availability of published methods specifically for this compound, this guide presents robust analytical frameworks adapted from validated methods for structurally similar chiral carboxylic acids and their esters. These methodologies provide a strong foundation for the development and validation of a specific assay for the target analyte.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of the most common approaches for the quantitative analysis of chiral compounds in biological samples.
Table 1: Comparison of Quantitative Performance of Analytical Platforms
| Parameter | LC-MS/MS (Chiral HPLC) | GC-MS (Chiral GC) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Sample Volume | 50 - 200 µL | 100 - 500 µL |
| Throughput | High | Moderate |
| Derivatization | Not always required | Often required for volatility |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting analytical methods. The following sections outline typical procedures for sample preparation and analysis using LC-MS/MS and GC-MS.
Sample Preparation
The choice of sample preparation technique is crucial for removing interferences from the biological matrix and ensuring the accuracy and precision of the analysis.
1. Protein Precipitation (PPT)
This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.
-
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol:
-
To 200 µL of plasma/serum, add the internal standard and 20 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue for analysis.
-
3. Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for the concentration of the analyte, leading to higher sensitivity.
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
Table 2: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High | High | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per sample | Low | Low | High |
| Matrix Effects | High | Moderate | Low |
Analytical Methods
1. Chiral LC-MS/MS Method
This is often the preferred method due to its high sensitivity, selectivity, and throughput.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate) in isocratic or gradient elution.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 25 - 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.
-
2. Chiral GC-MS Method
This method is a powerful alternative, especially for volatile compounds or when derivatization can enhance selectivity.
-
Derivatization:
-
The carboxylic acid group of the analyte may require derivatization (e.g., silylation or esterification) to improve volatility and chromatographic performance.
-
-
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., Cyclodextrin-based).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient to ensure good separation of enantiomers and other components.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound in biological samples.
Caption: LC-MS/MS workflow for this compound analysis.
Inter-laboratory comparison for the analysis of chiral chromans
An Inter-laboratory Comparison Guide for the Analysis of Chiral Chromans
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons for the analysis of chiral chromans. Given the importance of enantiomeric purity in the pharmaceutical industry, robust and reproducible analytical methods are paramount. This document outlines standard experimental protocols, presents illustrative comparative data for common analytical techniques, and visualizes the key workflows and influencing factors in chiral chroman analysis.
Introduction to Chiral Chroman Analysis
Chromans are a class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules, including Vitamin E. When a chroman molecule possesses a stereocenter, it exists as a pair of enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the accurate quantification of the enantiomeric excess (% ee) is critical during drug development and for quality control.
Several chromatographic techniques are employed for the enantioselective analysis of chiral compounds, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[] An inter-laboratory comparison, also known as a round-robin test, is essential to assess the reproducibility and reliability of an analytical method across different laboratories.[3]
Comparative Performance of Analytical Techniques
The choice of analytical technique for chiral chroman analysis depends on various factors, including the specific properties of the analyte, the desired sensitivity, and the required sample throughput. The following tables present illustrative data summarizing the typical performance of chiral HPLC, SFC, and GC for the analysis of a model chiral chroman. This data is synthesized from typical performance characteristics and does not represent a direct experimental comparison.
Table 1: Comparison of Chromatographic Conditions for Chiral Chroman Analysis
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC |
| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Polysaccharide-based or brush-type | Cyclodextrin derivatives |
| Mobile Phase | Hexane/Isopropanol | CO2/Methanol | Helium |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.5 mL/min |
| Temperature | 25°C | 40°C | 150°C |
| Detection | UV (220 nm) | UV (220 nm) | FID |
Table 2: Illustrative Performance Data for Chiral Chroman Analysis
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.2 |
| Enantiomeric Excess (% ee) | > 99.5% | > 99.5% | > 99.5% |
| Analysis Time (min) | 15 | 5 | 20 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.25 µg/mL | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% | < 2.5% | < 3.0% |
Experimental Protocols
A detailed and harmonized experimental protocol is crucial for the success of an inter-laboratory comparison. Below are the key sections of a generic protocol for the analysis of chiral chromans.
Objective
To assess the precision, accuracy, and reproducibility of the analytical method for the quantification of the enantiomeric purity of a chiral chroman sample across multiple laboratories.
Materials and Methods
-
Test Sample: A well-characterized sample of the chiral chroman with a known enantiomeric ratio will be distributed to all participating laboratories.
-
Reference Standards: Certified reference standards for both enantiomers should be provided.
-
Instrumentation: A detailed description of the required instrumentation (e.g., HPLC system with a specific chiral column) and its performance characteristics.
-
Reagents: All reagents and solvents must be of a specified grade (e.g., HPLC grade).
Sample Preparation
A standardized procedure for sample preparation, including dissolution solvent, concentration, and any derivatization steps, must be followed by all participants.
Chromatographic Conditions
The exact chromatographic conditions, including the chiral stationary phase, mobile phase composition, flow rate, column temperature, and detector settings, must be specified.
System Suitability Test (SST)
Before sample analysis, each laboratory must perform a system suitability test to ensure the chromatographic system is performing adequately. The SST criteria should include:
-
Resolution (Rs): A minimum resolution between the two enantiomer peaks (e.g., Rs > 1.5).
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be within an acceptable range (e.g., 0.8 < T < 1.5).
-
Repeatability (%RSD): The relative standard deviation of the peak areas from replicate injections of a standard solution should be below a specified limit (e.g., < 2.0%).
Data Analysis and Reporting
The method for calculating the enantiomeric excess (% ee) must be uniform across all laboratories. The formula for % ee is:
% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Each laboratory should report the individual results, the mean, the standard deviation, and the %RSD for a specified number of replicate analyses.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the typical workflow for an inter-laboratory comparison study.
Caption: Workflow for an inter-laboratory comparison of chiral chroman analysis.
Factors Influencing Chiral Analysis
The successful enantioselective analysis of chromans is dependent on several interconnected factors. The diagram below outlines these critical parameters.
Caption: Key factors influencing the outcome of chiral chroman analysis.
References
A Comparative Guide to the Validation of a GC-MS Method for Detecting Trace Impurities in (R)-Ethyl Chroman-2-Carboxylate
In the development of pharmaceutical products, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. (R)-Ethyl chroman-2-carboxylate, a key chiral intermediate in the synthesis of various bioactive molecules, requires stringent quality control to monitor and quantify any trace impurities that may affect the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection of trace impurities in this compound against alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent choice for this compound and its likely process-related impurities.[1][2] When coupled with a Mass Spectrometry (MS) detector, it provides high sensitivity and specificity, enabling the identification and quantification of trace-level impurities.[3][4] High-Performance Liquid Chromatography (HPLC) is another powerful technique for impurity profiling, especially for non-volatile or thermally labile compounds.[2][5]
The following table summarizes the performance of a validated GC-MS method compared to a typical HPLC-UV method for the analysis of potential impurities in this compound.
| Parameter | GC-MS Method | HPLC-UV Method |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/g | 0.5 - 2.0 µg/g |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/g | 1.5 - 6.0 µg/g |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (Recovery) | 95 - 105% | 92 - 108% |
| Precision (RSD) | < 5% | < 8% |
| Specificity | High (Mass Spec) | Moderate (UV) |
| Analysis Time | ~20 minutes | ~30 minutes |
Experimental Protocols
A detailed methodology for the validation of the GC-MS method is provided below. This protocol is based on established principles of analytical method validation, such as those outlined by the International Council for Harmonisation (ICH) guidelines.
1. Sample Preparation
A stock solution of this compound is prepared by dissolving 100 mg of the sample in 10 mL of dichloromethane. Calibration standards are prepared by spiking the stock solution with known amounts of potential impurities.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
3. Method Validation
The method is validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Specificity: The ability of the method to separate and identify the target impurities from the main component and any other potential interferences is assessed.
-
Linearity: Calibration curves are generated by plotting the peak area of each impurity against its concentration. A linear relationship is expected, with a correlation coefficient (R²) greater than 0.999.
-
LOD and LOQ: These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: The accuracy is determined by calculating the percent recovery of known amounts of impurities spiked into the sample.
-
Precision: The precision of the method is evaluated by analyzing multiple preparations of a single sample and is expressed as the relative standard deviation (RSD).
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams have been generated.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. aasnig.com [aasnig.com]
- 5. drawellanalytical.com [drawellanalytical.com]
Relative efficacy of different chiral stationary phases for separating chroman enantiomers
A comparative guide to the efficacy of different chiral stationary phases for the separation of chroman enantiomers is detailed below, designed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of various chiral stationary phases (CSPs) with supporting data and methodologies to aid in the selection of an appropriate column for the separation of chroman enantiomers.
Introduction to Chiral Separation of Chroman Enantiomers
Chroman, a heterocyclic chemical compound, forms the backbone of many biologically active molecules, including vitamin E and various pharmaceuticals. The stereochemistry of these molecules is often critical to their pharmacological activity and safety, as enantiomers can exhibit different therapeutic effects or toxicities.[1] Consequently, the separation and analysis of chroman enantiomers are of paramount importance in drug discovery, development, and quality control.[1][2]
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for enantiomeric separation.[1][2][3] CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[4] The choice of the CSP is crucial and depends on the structure of the analyte and the desired chromatographic conditions. The primary mechanisms for chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[4][5]
This guide compares three major classes of CSPs relevant to the separation of chroman enantiomers: polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide CSPs.
Comparison of Chiral Stationary Phases
The selection of a CSP is the most critical step in developing a chiral separation method. Polysaccharide-based CSPs are often the first choice due to their broad applicability.[6][7] Pirkle-type and macrocyclic glycopeptide CSPs offer alternative selectivities and are valuable when polysaccharide phases are unsuccessful.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used for enantiomeric separations due to their broad enantioselectivity.[7][8] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes involving hydrogen bonds, π-π interactions, and dipole-dipole interactions within the helical grooves of the polysaccharide structure.[8][9]
Table 1: Comparison of Common Polysaccharide-Based CSPs
| Chiral Selector | Coating/Immobilization | Typical Mobile Phases | Key Characteristics | Common Applications |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Coated (e.g., Chiralcel OD) or Immobilized (e.g., Chiralpak IB) | Normal Phase: Hexane/AlcoholReversed Phase: Acetonitrile/Water, Methanol/WaterPolar Organic: Alcohols, Acetonitrile[10] | Broad applicability, high success rate for a wide range of compounds.[11] Immobilized versions offer greater solvent compatibility.[6][11] | General purpose, widely used for initial screening. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Coated (e.g., Chiralpak AD) or Immobilized (e.g., Chiralpak IA) | Normal Phase: Hexane/AlcoholReversed Phase: Acetonitrile/Water, Methanol/WaterPolar Organic: Alcohols, Acetonitrile[10] | Often complementary selectivity to cellulose-based phases.[11] The helical structure of amylose can provide unique separations.[9] | Compounds not resolved on cellulose phases, aromatic compounds. |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Immobilized (e.g., Chiralpak IC) | Normal Phase, Reversed Phase, Polar Organic | Often provides unique selectivity compared to other polysaccharide phases.[6] | Alternative for difficult separations where other polysaccharide phases fail.[6] |
Pirkle-Type (Brush-Type) Chiral Stationary Phases
Developed by William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica support, often referred to as "brush-type" phases.[5][12] The chiral recognition mechanism is primarily based on π-π interactions, hydrogen bonding, and dipole stacking, forming a three-point interaction model between the analyte and the CSP.[5] They are classified as π-electron acceptor, π-electron donor, or a combination of both.[5][13]
Table 2: Characteristics of Pirkle-Type CSPs
| CSP Type | Chiral Selector Example | Mechanism of Interaction | Typical Mobile Phases | Key Characteristics | Common Applications |
| π-electron Acceptor | (R,R)-Whelk-O1, N-(3,5-dinitrobenzoyl)-phenylglycine | π-π interactions (analyte is π-donor), H-bonding, dipole-dipole interactions.[5] | Normal Phase: Hexane/Alcohol.[13][14] | Robust and versatile. The covalent bonding allows for a wide range of solvents.[5] | Separation of π-basic aromatic compounds, amides, esters, and sulfoxides.[13] |
| π-electron Donor | N-(1-naphthyl)leucine | π-π interactions (analyte is π-acceptor), H-bonding, dipole-dipole interactions.[5] | Normal Phase: Hexane/Alcohol. | Effective for analytes with π-acidic groups. | DNB derivatives of amino acids and amines.[5] |
Macrocyclic Glycopeptide Chiral Stationary Phases
These CSPs utilize macrocyclic antibiotics like vancomycin, teicoplanin, or ristocetin A bonded to silica.[15][16] They are multimodal and can be used in reversed-phase, normal-phase, and polar organic modes.[16][17] Chiral recognition is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, inclusion complexation into the macrocyclic basket, and steric repulsion.[15][16]
Table 3: Characteristics of Macrocyclic Glycopeptide CSPs
| Chiral Selector | Typical Mobile Phases | Key Characteristics | Common Applications |
| Vancomycin | Reversed Phase: Water/Methanol/ACN with acid/base modifiers.Polar Organic: Methanol with acid/base modifiers.[18] | Broad selectivity, particularly for polar and ionizable compounds. The first macrocyclic antibiotic used as a CSP.[18] | Amino acids and their derivatives, primary amines, acidic compounds.[18] |
| Teicoplanin | Reversed Phase, Normal Phase, Polar Organic.[17] | Very broad enantioselectivity for a wide range of compounds, often considered the most versatile of this class.[16][17] | Amino acids, peptides, neutral and acidic compounds, β-blockers.[15][18] |
| Ristocetin A | Reversed Phase, Normal Phase, Polar Organic.[17] | Complementary selectivity to vancomycin and teicoplanin.[16] | Similar to teicoplanin, useful for compounds not resolved on other macrocyclic phases. |
Experimental Protocols
The following is a generalized experimental protocol for developing a chiral separation method for chroman enantiomers using HPLC.
Materials and Equipment
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV or circular dichroism (CD) detector.
-
Chiral Columns: A selection of CSPs from the classes described above (e.g., Chiralpak IA, Chiralcel OD-H, (R,R)-Whelk-O1, Chirobiotic T).
-
Solvents: HPLC-grade hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and additives like trifluoroacetic acid (TFA) and diethylamine (DEA).
-
Sample: A solution of the racemic chroman derivative dissolved in the mobile phase or a compatible solvent.
Method Development Workflow
-
Column Screening (Primary):
-
Start with polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H) as they have the highest probability of success.[7]
-
Screen under normal phase conditions first, as they often provide better selectivity. A typical starting mobile phase is Hexane/IPA (90:10, v/v).
-
If no separation is observed, screen under polar organic (e.g., MeOH or EtOH) and reversed-phase (e.g., ACN/Water) conditions.[9]
-
-
Column Screening (Secondary):
-
If polysaccharide columns fail to provide separation, screen on Pirkle-type and macrocyclic glycopeptide columns.
-
For Pirkle-type columns, use normal phase conditions.
-
For macrocyclic glycopeptide columns, screen in reversed-phase and polar ionic modes, especially if the chroman derivative has ionizable functional groups.
-
-
Mobile Phase Optimization:
-
Alcohol Modifier: Vary the type of alcohol (IPA, EtOH, MeOH) in the normal phase. IPA often provides better selectivity, while EtOH and MeOH can reduce retention times.
-
Modifier Concentration: Adjust the percentage of the alcohol modifier. Lowering the concentration generally increases retention and can improve resolution, but also broadens peaks.
-
Additives: For acidic or basic chroman derivatives, add a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase to improve peak shape and selectivity.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C). Temperature can significantly affect selectivity, sometimes even reversing the elution order of enantiomers.[9]
-
-
Flow Rate Adjustment:
-
Optimize the flow rate to achieve the best balance between analysis time and resolution. A typical starting flow rate is 1.0 mL/min for a 4.6 mm ID column.
-
Visualization of the CSP Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate chiral stationary phase for the separation of chroman enantiomers.
Caption: Workflow for CSP selection for chroman enantiomer separation.
Conclusion
The separation of chroman enantiomers is a critical task in pharmaceutical analysis. While no single chiral stationary phase is universally effective, a systematic approach to method development can lead to successful enantioseparation. Polysaccharide-based CSPs represent the most versatile and logical starting point for screening due to their broad applicability.[6][7] Should these prove ineffective, Pirkle-type and macrocyclic glycopeptide CSPs offer complementary selectivities that can be explored. By systematically screening different CSPs and optimizing chromatographic parameters such as mobile phase composition, additives, and temperature, robust and reliable methods for the separation of chroman enantiomers can be developed.
References
- 1. eijppr.com [eijppr.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
- 11. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 15. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (R)-Ethyl Chroman-2-Carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (R)-Ethyl chroman-2-carboxylate, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][2]
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Prevent dust formation.[1]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
1. Waste Characterization and Segregation:
-
Based on data for similar compounds, this compound should be considered a non-hazardous solid for transport but requires careful handling and disposal.[3]
-
Do not mix this compound with other waste streams unless instructed to do so by your institution's EHS guidelines. Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis) to prevent incompatible substances from mixing.[4]
-
Keep solid and liquid waste separate.[5]
2. Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection.[5] Ideally, the original container should be used if it is in good condition.[4]
-
The container must be securely capped at all times, except when adding waste.[4]
-
Label the waste container clearly and accurately with a hazardous waste tag as required by your institution and local regulations. The label should include the chemical name, "this compound," and any known hazards.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][6]
-
The SAA should be under the direct supervision of laboratory personnel.[7]
-
Ensure secondary containment is used to prevent spills.[5]
-
Weekly inspections of the SAA for container leakage are required.[4]
4. Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][6]
-
Do not dispose of this compound down the drain or in the regular trash.[8] Some chemicals can be disposed of down the drain, but this is generally limited to small quantities of dilute aqueous solutions with a pH between 5.5 and 10.5, and should always be verified with local regulations.[8]
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9] The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, deface the label and dispose of the container as regular waste or according to your institution's guidelines for empty chemical containers.[5][10]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C12H14O3 | Sigma-Aldrich Product Page[11] |
| CAS Number | 24698-77-9 | Sigma-Aldrich Product Page[11] |
| Appearance | Likely a solid | Inferred from similar compounds[1] |
| pH | No information available | Inferred from similar compounds[1] |
| Flash Point | No information available | Inferred from similar compounds[1] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. gaiaca.com [gaiaca.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling (R)-Ethyl chroman-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Ethyl chroman-2-carboxylate. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to the personal protective equipment (PPE) guidelines outlined below is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical safety goggles.[1][2] | Nitrile or neoprene gloves. | Laboratory coat. | Recommended if handling large quantities or if dust is generated. Use a NIOSH-approved N95 or P1 particulate respirator.[3] |
| Solution Preparation and Transfer (Liquid) | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if performed in a well-ventilated area or fume hood. |
| Running Reactions | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Chemical-resistant laboratory coat or apron. | Work in a certified chemical fume hood. Respiratory protection is typically not needed under these conditions. |
| Work-up and Purification | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat or apron. | Work in a certified chemical fume hood. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean laboratory coat and fasten it completely.
-
Mask/Respirator: If required, don the respirator. Ensure it fits snugly and perform a user seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the laboratory coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Remove the laboratory coat by rolling it inside out and away from the body.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan for Safe Handling
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate ventilation. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is essential to protect personnel and the environment.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste container. Do not dispose of contaminated items in the regular trash.
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean the spill using an absorbent material. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
